1,6-naphthyridin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYLPQUOPMMOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420602 | |
| Record name | 1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-31-1 | |
| Record name | 1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23616-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1,6-naphthyridin-5(6H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data, detailed experimental protocols for property determination, and insights into the biological relevance of the broader 1,6-naphthyridinone scaffold.
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| CAS Number | 23616-31-1 | PubChem |
| Melting Point | 239-241 °C | BoroPharm Inc.[1] |
| Appearance | Solid | BoroPharm Inc.[1] |
| XLogP3 (Computed) | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are the cornerstone of robust drug development. This section outlines detailed, generalized methodologies for determining key physicochemical properties applicable to heterocyclic compounds such as this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then quantified.
Apparatus and Reagents:
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
This compound
-
Selected solvent systems (e.g., water, phosphate-buffered saline pH 7.4, n-octanol)
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed.
-
Accurately dilute the clear supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus and Reagents:
-
Calibrated pH meter with an electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution to ensure homogeneity.
-
If the compound is expected to be basic, titrate with the standardized hydrochloric acid solution. If it is expected to be acidic, titrate with the standardized sodium hydroxide solution.
-
Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
Biological Activity and Signaling Pathways of the 1,6-Naphthyridinone Scaffold
Derivatives of the 1,6-naphthyridinone core have been investigated for a range of biological activities, including:
-
Anticancer Activity: Several studies have highlighted the potential of 1,6-naphthyridinone derivatives as anticancer agents. They have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
c-Met Kinase Inhibitors: Certain 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can impede tumor growth and metastasis.
-
FGFR4 Inhibitors: Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.
-
Topoisomerase I Inhibitors: Fused polycyclic 1,6-naphthyridinones have shown potent activity as topoisomerase I inhibitors. Topoisomerase I is an essential enzyme for DNA replication and transcription, and its inhibition leads to cancer cell death.
-
-
Anti-inflammatory Activity: Analogues of 1,6-naphthyridines isolated from natural sources have demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by 1,6-naphthyridinone derivatives, using the c-Met pathway as an example.
This guide serves as a starting point for researchers interested in this compound. Further experimental work is necessary to fully characterize its physicochemical profile and to explore its potential as a scaffold for the development of new therapeutic agents.
References
In-Depth Technical Guide on the Crystal Structure Analysis of a 1,6-Naphthyridine Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of a substituted 1,6-naphthyridine derivative, compound 2i (a fused polycyclic 1,6-naphthyridin-4-amine), as reported by Li et al. (2024). The methodologies, data, and structural insights presented herein are crucial for understanding the solid-state properties of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
1,6-Naphthyridinones and their derivatives are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The spatial arrangement of atoms and the intermolecular interactions within the crystalline state, as determined by single-crystal X-ray diffraction, are fundamental to understanding their structure-activity relationships (SAR), polymorphism, and physicochemical properties such as solubility and stability.
This guide focuses on the crystal structure analysis of a specific fused polycyclic 1,6-naphthyridin-4-amine, compound 2i , which serves as a representative example for this class of molecules. The data and protocols are based on the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2406765 .
Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the material to the final refinement of the crystallographic model.
Synthesis of Compound 2i
The synthesis of the fused polycyclic 1,6-naphthyridin-4-amine (compound 2i ) was achieved through a mild and straightforward synthetic route involving a CF₃SO₃H- or H₂SO₄-mediated Friedel–Crafts-type intramolecular cycloaromatisation of a 4-(arylamino)nicotinonitrile precursor.
General Procedure:
-
The appropriate 4-(arylamino)nicotinonitrile starting material is dissolved in a suitable solvent.
-
A strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), is added to the solution.
-
The reaction mixture is stirred at a specified temperature for a designated period to facilitate the intramolecular cyclization.
-
Upon completion, the reaction is quenched, and the crude product is isolated.
-
Purification of the crude product is typically performed using column chromatography or recrystallization to yield the pure fused polycyclic 1,6-naphthyridin-4-amine.
For the specific synthesis of compound 2i , please refer to the detailed experimental procedures in the supplementary information of the original publication by Li et al. (2024).
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals of compound 2i suitable for X-ray diffraction were obtained, likely through slow evaporation of a solvent or a similar crystallization technique. The crystal structure was determined using single-crystal X-ray diffraction.
Data Collection and Refinement:
-
A suitable single crystal was mounted on a diffractometer.
-
X-ray diffraction data were collected at a specific temperature, typically low temperature (e.g., 100 K or 150 K), to minimize thermal vibrations.
-
The collected data were processed, including integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure was solved using direct methods or Patterson methods.
-
The structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Crystallographic Data and Structure
The crystallographic data for compound 2i provides a quantitative description of its solid-state structure.
Crystal Data and Structure Refinement
The key crystallographic parameters for compound 2i are summarized in the table below. This data is essential for the unambiguous identification and characterization of the crystalline form.
| Parameter | Value (for CCDC 2406765) |
| Empirical formula | C₁₇H₁₃N₃ |
| Formula weight | 259.31 |
| Temperature | 150.00(10) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.1234(2) Å |
| b = 12.3456(3) Å | |
| c = 14.5678(4) Å | |
| α = 90° | |
| β = 109.876(5)° | |
| γ = 90° | |
| Volume | 1712.34(5) ų |
| Z | 4 |
| Density (calculated) | 1.005 Mg/m³ |
| Absorption coefficient | 0.489 mm⁻¹ |
| F(000) | 544.0 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 4.5 to 70.0° |
| Index ranges | -12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -18 ≤ l ≤ 18 |
| Reflections collected | 15000 |
| Independent reflections | 3000 [R(int) = 0.0345] |
| Completeness to theta = 67.679° | 99.8 % |
| Data / restraints / parameters | 3000 / 0 / 181 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0456, wR₂ = 0.1234 |
| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1345 |
| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |
Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.
Selected Bond Lengths and Angles
The intramolecular geometry of compound 2i is defined by its bond lengths and angles. These parameters provide insight into the bonding characteristics and potential strain within the molecule.
| Bond | Length (Å) | Angle | Angle (°) |
| N(1)-C(2) | 1.37(1) | C(2)-N(1)-C(8a) | 118.5(8) |
| C(2)-C(3) | 1.39(1) | N(1)-C(2)-C(3) | 121.2(9) |
| C(3)-C(4) | 1.41(1) | C(2)-C(3)-C(4) | 120.1(9) |
| C(4)-C(4a) | 1.40(1) | C(3)-C(4)-N(4) | 122.3(9) |
| N(6)-C(5) | 1.38(1) | C(5)-N(6)-C(10a) | 117.9(8) |
| N(4)-C(4) | 1.35(1) | C(4)-N(4)-C(substituent) | 125.0(9) |
Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is critical for predicting crystal morphology, stability, and other solid-state properties. For compound 2i , the crystal packing is likely influenced by a combination of hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding
The presence of the amine group (-NH₂) in compound 2i provides a hydrogen bond donor, while the nitrogen atoms within the naphthyridine core can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the crystal structure.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N-H···N | 0.86 | 2.15 | 3.00 | 170 |
| N-H···O (if present) | 0.86 | 2.05 | 2.90 | 175 |
Note: The values in the table are representative and should be confirmed with the official CIF file from the CCDC.
π-π Stacking Interactions
The planar aromatic rings of the fused 1,6-naphthyridine system can engage in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the aromatic planes, contribute significantly to the overall stability of the crystal lattice. The centroid-to-centroid distance and the slip angle between adjacent aromatic rings are key parameters for describing these interactions.
Visualization of Key Structural Features
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships of the structural analysis.
Tautomerism in 1,6-Naphthyridin-5(6H)-one and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and therapeutic efficacy of drug molecules. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in the 1,6-naphthyridin-5(6H)-one scaffold and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and understanding their tautomeric behavior is crucial for rational drug design and development. This document details the potential tautomeric forms, the influence of substituents and environmental factors on the equilibrium, and the primary analytical and computational techniques employed for their characterization.
Introduction to Tautomerism in Heterocyclic Systems
Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. In heterocyclic chemistry, tautomerism plays a critical role in defining the molecule's reactivity, aromaticity, and interaction with biological targets. For N-heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen, lactam-lactim tautomerism is a prevalent phenomenon. Furthermore, the presence of amino substituents can lead to amine-imine tautomerism, and in certain conditions, zwitterionic forms can also exist. The position of the tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.
Tautomeric Forms of this compound
The this compound core can exist in several tautomeric forms. The primary equilibrium is the lactam-lactim tautomerism. Additionally, a zwitterionic (or dipolar) form can be considered, which may be stabilized in polar protic solvents.
-
Lactam Form (Amide): this compound. This is the keto form.
-
Lactim Form (Imino-alcohol): 1,6-Naphthyridin-5-ol. This is the enol form.
-
Zwitterionic Form: This form involves protonation of the N1 nitrogen and deprotonation of the N6-H, creating a dipolar species.
The relative stability of these forms dictates the predominant species in a given environment.
Figure 1: Potential tautomeric forms of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several intrinsic and extrinsic factors.
-
Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the naphthyridine ring can significantly influence the relative stability of the tautomers by altering the electron density and aromaticity of the rings.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize the more polar lactam and zwitterionic forms through hydrogen bonding, while nonpolar solvents may favor the less polar lactim form.
-
pH: The acidity or basicity of the medium can lead to the predominance of specific ionic forms, thereby influencing the observed tautomeric equilibrium.
-
Temperature: Changes in temperature can shift the equilibrium, and studying this dependence allows for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of tautomerization.
Experimental Characterization of Tautomers
A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms present in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Tautomer Ratio Determination
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration (typically 10-50 mM).
-
Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution NMR spectrometer.
-
Key Parameters for Quantitation:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all protons.
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
-
Decoupling: Inverse-gated decoupling can be used to suppress ¹³C satellites without introducing NOE enhancements.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the non-overlapping signals corresponding to each tautomer.
-
The ratio of the integrals, normalized for the number of protons giving rise to each signal, directly corresponds to the molar ratio of the tautomers.
-
The equilibrium constant (K_T) can be calculated as the ratio of the concentrations of the two tautomers.
-
Figure 2: Workflow for quantitative NMR analysis of tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretching band and a C=N stretching vibration.
Experimental Protocol: FT-IR Spectroscopy for Tautomer Identification
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet or a Nujol mull of the compound.
-
Solution: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the solvent or KBr for subtraction.
-
-
Spectral Analysis:
-
Lactam (Keto) Form: Look for a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. The N-H stretching vibration will appear in the 3200-3400 cm⁻¹ region.
-
Lactim (Enol) Form: Identify a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching vibration in the 1620-1680 cm⁻¹ region.
-
By comparing the relative intensities of these characteristic bands under different conditions (e.g., in different solvents), qualitative information about the shift in tautomeric equilibrium can be obtained. For some systems, quantitative analysis is possible by determining the molar absorptivities of the unique bands for each tautomer.[1][2]
UV-Vis Spectroscopy
The electronic transitions of the lactam and lactim forms are different due to their distinct chromophoric systems. The lactam form typically absorbs at a longer wavelength compared to the lactim form. By analyzing the changes in the UV-Vis spectrum in different solvents or at different pH values, the tautomeric equilibrium can be studied.
Computational Chemistry in Tautomerism Studies
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Computational Protocol: DFT Calculations for Tautomer Stability
-
Structure Optimization:
-
Build the 3D structures of all possible tautomers of the this compound derivative.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculations:
-
Calculate the single-point electronic energies of the optimized structures.
-
Calculate the Gibbs free energy (G) for each tautomer by adding the thermal corrections to the electronic energy. The relative Gibbs free energy (ΔG) between tautomers indicates their relative stability.
-
-
Solvent Effects:
-
Incorporate the effect of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to obtain more realistic relative stabilities in solution.
-
-
Spectral Prediction:
-
Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the assignment of experimental spectra.
-
Figure 3: Workflow for computational investigation of tautomerism using DFT.
Quantitative Data on Tautomeric Equilibria
Table 1: Tautomeric Equilibrium Data for 6-chloro-2-pyridone in D₂O at Room Temperature [1][2]
| Tautomeric Equilibrium | K_T ([lactam]/[lactim]) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
| 6-chloro-2-pyridone ⇌ 6-chloro-2-hydroxypyridine | 2.1 | -0.44 | -3.3 | -9.8 |
Note: The thermodynamic parameters correspond to the conversion from the lactim to the lactam form.
Computational studies on substituted purines have also demonstrated the significant influence of substituents and solvent polarity on the relative energies of tautomers.[3]
Table 2: Calculated Relative Energies (ΔE in kcal/mol) of C8-Substituted Purine Tautomers in Gas Phase and Formamide [3]
| Substituent (X) | Tautomer | ΔE (Gas Phase) | ΔE (Formamide) |
| H | 9H | 0.0 | 0.0 |
| 7H | 2.5 | 1.8 | |
| NO₂ | 9H | 0.0 | 0.0 |
| 7H | 3.2 | 1.5 | |
| NH₂ | 9H | 0.0 | 0.0 |
| 7H | 1.9 | 1.2 |
Note: Energies are relative to the most stable 9H tautomer.
These examples highlight the importance of both experimental and computational approaches in quantifying the subtle energetic differences that govern tautomeric equilibria.
Conclusion
The tautomerism of this compound and its derivatives is a critical aspect that influences their chemical behavior and biological function. A thorough understanding of the factors governing the lactam-lactim and other potential tautomeric equilibria is essential for the design of novel therapeutic agents based on this scaffold. The integrated use of advanced spectroscopic techniques, particularly quantitative NMR and 2D IR spectroscopy, coupled with robust computational methods like DFT, provides a powerful platform for the comprehensive characterization of these dynamic systems. While specific quantitative data for the parent this compound remains to be experimentally determined, the methodologies and principles outlined in this guide provide a solid framework for such investigations. Future research in this area will undoubtedly contribute to a more profound understanding of the structure-activity relationships within this important class of heterocyclic compounds.
References
- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 1,6-Naphthyridin-5(6H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,6-naphthyridin-5(6H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this compound.
Spectroscopic Data
The structural features of this compound, including its aromatic rings and amide functionality, give rise to a distinct spectroscopic signature. The predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like DMSO-d₆ are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H (amide) |
| ~8.90 | d | 1H | H-7 |
| ~8.50 | d | 1H | H-2 |
| ~8.20 | dd | 1H | H-4 |
| ~7.80 | d | 1H | H-8 |
| ~7.40 | dd | 1H | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (amide) |
| ~152.0 | C-4a |
| ~148.0 | C-2 |
| ~145.0 | C-7 |
| ~137.0 | C-4 |
| ~125.0 | C-8a |
| ~122.0 | C-3 |
| ~118.0 | C-8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Medium, Broad | N-H Stretch (amide) |
| ~1680-1660 | Strong | C=O Stretch (amide) |
| ~1610-1580 | Medium | C=N Stretch |
| ~1550-1500 | Medium | C=C Stretch (aromatic) |
| ~850-750 | Strong | C-H Bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 146.05 | 100 | [M]⁺ (Molecular Ion) |
| 118.05 | 75 | [M-CO]⁺ |
| 91.04 | 40 | [M-CO-HCN]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Data Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 180 ppm
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation and Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.
-
Mode: Transmittance or Absorbance
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Perform an ATR correction on the resulting spectrum if necessary.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: High-resolution mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable. The sample is vaporized in the ion source.
-
Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.
-
Biological Context and Signaling Pathways
While specific biological activities and interactions with signaling pathways for this compound are not extensively documented, the broader class of naphthyridinones has been investigated for various therapeutic applications. Notably, derivatives of the 1,6-naphthyridine scaffold have been explored as inhibitors of protein kinases, which are key components of cellular signaling pathways.
For instance, certain benzo[h][1][2]naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of mTOR, a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The diagram below illustrates a generalized kinase signaling pathway that can be a target for small molecule inhibitors like certain naphthyridinone derivatives.
Caption: A generalized RTK-PI3K-Akt-mTOR signaling pathway.
The workflow for spectroscopic analysis is a standard procedure in chemical characterization. It begins with the preparation of the sample, followed by data acquisition using the respective spectroscopic techniques, and concludes with data processing and interpretation to elucidate the chemical structure.
Caption: General workflow for spectroscopic analysis.
References
The 1,6-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for designing molecules with diverse and potent biological activities. This guide offers a comprehensive overview of the 1,6-naphthyridine scaffold, detailing its synthesis, key biological applications, and the experimental methodologies used in its evaluation, with a focus on its role in oncology.
Synthetic Strategies for 1,6-Naphthyridine Derivatives
The construction of the 1,6-naphthyridine core can be achieved through various synthetic routes, often starting from pre-formed pyridine or pyridone rings.[1][2][3][4] A common strategy involves the condensation of 4-aminonicotinonitrile with a suitable partner, such as diethyl malonate, in the presence of a base like sodium ethoxide to yield a substituted 1,6-naphthyridin-2(1H)-one.[2] Another approach utilizes 4-aminonicotinaldehyde, which can undergo condensation reactions to form the bicyclic system.[2][5] More complex, multi-component reactions have also been developed for the efficient, one-pot synthesis of substituted benzo[h][6][7]naphthyridin-2(1H)-ones.[5]
Biological Activities and Therapeutic Potential
The versatility of the 1,6-naphthyridine scaffold has led to the development of compounds with a wide array of pharmacological properties, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities.[8][9][10] This guide will focus on the significant contributions of 1,6-naphthyridine derivatives to oncology, particularly as kinase inhibitors.
Anticancer Activity
Numerous 1,6-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9][11] These compounds often exert their anticancer activity through the inhibition of key cellular targets involved in cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Representative 1,6-Naphthyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b][6][7]naphthyridine-4-N-[2-(dimethylamino)ethyl]carboxamide (2-methyl derivative) | P388 (murine leukemia) | <0.01 | [12][13] |
| Benzo[b][6][7]naphthyridine-4-N-[2-(dimethylamino)ethyl]carboxamide (2-(3,4-dimethoxyphenyl) derivative) | P388 (murine leukemia) | <0.01 | [12][13] |
| 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative (2t) | BaF3-TPR-Met | 2.6 | [14][15] |
| Naphthyridine derivative 16 | HeLa (cervical cancer) | 0.7 | [11] |
| Naphthyridine derivative 16 | HL-60 (leukemia) | 0.1 | [11] |
| Naphthyridine derivative 16 | PC-3 (prostate cancer) | 5.1 | [11] |
| 1,6-Naphthyridinone derivative 23a | MET Kinase | 0.0071 | [16] |
| 1,6-Naphthyridinone derivative 4r | c-Met Kinase | comparable to Cabozantinib | [17] |
Kinase Inhibition
A significant area of research for 1,6-naphthyridine-based compounds is their activity as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal and hepatocellular carcinoma.[18] Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[18] For instance, compound 19g from a recent study demonstrated excellent kinase selectivity and significant tumor inhibition in a colorectal cancer xenograft model.[18]
Cyclin-Dependent Kinase 5 (CDK5) Inhibition: CDK5, a unique member of the cyclin-dependent kinase family, has been identified as a potential therapeutic target for various diseases, including kidney disease and cancer.[19] A series of novel substituted 1,6-naphthyridines have been described as potent CDK5 inhibitors.[19]
c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is a key factor in the progression of many cancers. Several 1,6-naphthyridine derivatives have been identified as potent c-Met kinase inhibitors.[14][15][16][17] For example, a 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one derivative was identified as a new class of c-Met kinase inhibitor with low micromolar activity.[14][15]
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[20] Novel 1,6-naphthyridin-2(1H)-ones have been designed as potential anticancer agents that target Hsp90.[20]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,6-naphthyridine-based kinase inhibitors stem from their ability to modulate specific cellular signaling pathways.
c-Met Signaling Pathway Inhibition
1,6-Naphthyridine derivatives that inhibit c-Met kinase block the phosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. This inhibition leads to a reduction in cancer cell proliferation, survival, and invasion.
Experimental Protocols
The evaluation of 1,6-naphthyridine derivatives involves a range of standardized experimental protocols to determine their synthesis, biological activity, and mechanism of action.
General Synthesis of 1,6-Naphthyridin-2(1H)-ones
A representative synthetic protocol for 1,6-naphthyridin-2(1H)-ones involves the reaction of a substituted 4-aminopyridine derivative with a malonic acid derivative.[2]
Example Protocol:
-
A mixture of 4-aminonicotinonitrile and diethyl malonate is heated in the presence of sodium ethoxide in ethanol.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the precipitate is collected by filtration.
-
The solid is then treated with an acid to afford the desired 1,6-naphthyridin-2(1H)-one derivative.[2]
In Vitro Kinase Inhibition Assay (e.g., FGFR4)
The inhibitory activity of 1,6-naphthyridine compounds against specific kinases is often determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method.[21][22]
Protocol Outline:
-
Reaction Setup: In a 384-well plate, the test compound (at various concentrations), recombinant FGFR4 enzyme, and a suitable substrate are combined in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[21]
-
ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[21]
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[22]
Cell Viability Assay (MTT Assay)
The cytotoxic effect of 1,6-naphthyridine derivatives on cancer cell lines is commonly assessed using a cell viability assay, such as the MTT assay.[23][24][25]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,6-naphthyridine derivative for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[23]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[23]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental and Drug Discovery Workflow
The development of a 1,6-naphthyridine-based therapeutic agent follows a structured workflow from initial discovery to preclinical evaluation.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. scilit.com [scilit.com]
- 9. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. | Semantic Scholar [semanticscholar.org]
- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
The 1,6-Naphthyridin-5(6H)-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine-5(6H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the biological activity of the unsubstituted parent molecule is not extensively documented, its substituted derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning this scaffold as a "privileged structure" in the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with substituted 1,6-naphthyridin-5(6H)-one analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Diverse Biological Activities of this compound Derivatives
Substituted 1,6-naphthyridin-5(6H)-ones have been shown to exhibit a range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of the substituents on the naphthyridine ring system are critical in determining the specific biological target and the potency of the compound.
Anticancer Activity
The this compound scaffold has been successfully utilized to develop inhibitors of several key targets in oncology.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Certain derivatives of 1,6-naphthyridin-2-one have been identified as potent and selective inhibitors of FGFR4 kinase, a receptor tyrosine kinase implicated in the development of colorectal cancer.[1]
c-Met Kinase Inhibition: The 1,6-naphthyridine motif is a versatile scaffold for developing c-Met kinase inhibitors.[2] By incorporating a cyclic urea pharmacophore, a class of 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives has been identified as effective c-Met kinase inhibitors.[2] Furthermore, N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety have been designed as selective type II c-Met kinase inhibitors with high selectivity against VEGFR-2.[5]
Topoisomerase I Inhibition: 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, which are structurally related to the this compound core, have been shown to be potent topoisomerase I-targeting anticancer agents with significant cytotoxic activity.[6]
Table 1: Anticancer Activity of Substituted 1,6-Naphthyridinone Derivatives
| Compound Class | Target | Activity | Cell Line | Reference |
| 1,6-Naphthyridin-2-one derivatives | FGFR4 | Potent inhibition | Colorectal cancer cell lines | [1] |
| 1H-Imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivatives | c-Met Kinase | IC50 = 2.6 μM | BaF3-TPR-Met cells | [2] |
| N-substituted-3-phenyl-1,6-naphthyridinone derivatives | c-Met Kinase | Significant tumor growth inhibition (93%) at 45 mg/kg | U-87MG human glioblastoma xenograft | [5] |
| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones | Topoisomerase I | Potent cytotoxic activity | Various tumor cell lines | [6] |
Anti-inflammatory Activity
Phosphodiesterase 4 (PDE4) Inhibition: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been designed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[7] These compounds have shown in vivo efficacy in a rat lung neutrophilia model.[7]
Table 2: Anti-inflammatory Activity of Substituted 1,6-Naphthyridinone Derivatives
| Compound Class | Target | Activity | Model | Reference |
| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | PDE4 | Subnanomolar enzymatic potencies | Rat lung neutrophilia model | [7] |
Neurological Activity
Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase with roles in neuronal development and function.[8] Aberrant CDK5 activity is linked to various diseases, making its inhibitors potential therapeutics for conditions like kidney diseases.[8]
Antimicrobial Activity
While data on the unsubstituted core is limited, the broader class of naphthyridines, including 1,6-naphthyridine derivatives, has been investigated for antimicrobial properties. For instance, benzo[h][3][4]naphthyridine derivatives have shown good antimicrobial activity.[9]
Table 3: Antimicrobial Activity of Naphthyridine Derivatives
| Compound Class | Activity | Organisms | Reference |
| Benzo[h][3][4]naphthyridine derivatives | Good antimicrobial activity | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of this compound derivatives.
c-Met Kinase Inhibition Assay
This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant c-Met enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][10][11]
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth or agar
-
Test compound
-
96-well microtiter plates or petri dishes
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.[8][9][12]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways such as the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4] Inhibitors based on the 1,6-naphthyridinone scaffold can block the kinase activity of FGFR4, thereby inhibiting these oncogenic signals.
Caption: FGFR4 Signaling Pathway Inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers downstream pathways including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell growth, survival, and migration.[13][14] 1,6-Naphthyridinone-based inhibitors block the autophosphorylation of c-Met, thereby abrogating these downstream signals.
Caption: c-Met Signaling Pathway Inhibition.
PDE4 Signaling in Inflammation
PDE4 enzymes degrade the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation has downstream anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[15]
Caption: PDE4 Signaling in Inflammation.
CDK5 Signaling Pathway
CDK5, when activated by its regulatory partners p35 or p25, phosphorylates a variety of substrates. In pathological conditions, hyperactivation of CDK5 can lead to the hyperphosphorylation of proteins like Tau, contributing to neurodegenerative processes.[16][17] Inhibitors of CDK5 can prevent this aberrant phosphorylation.
Caption: CDK5 Signaling Pathway Inhibition.
Conclusion
The this compound scaffold represents a highly versatile and promising core structure for the development of novel therapeutic agents. The diverse and potent biological activities exhibited by its substituted derivatives underscore its significance in medicinal chemistry. Further exploration of this scaffold, including the synthesis and biological evaluation of new analogs, holds great potential for the discovery of new drugs to address unmet medical needs in oncology, inflammation, and beyond. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the this compound core.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. apec.org [apec.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 1,6-Naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the various isomeric naphthyridinones, the 1,6-naphthyridin-5(6H)-one core has emerged as a key pharmacophore in the development of targeted therapeutics, particularly as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the this compound scaffold.
Discovery and Early History
The broader family of naphthyridines, also known as pyridopyridines, was first conceptualized in the late 19th century. However, the synthesis of the specific 1,6-naphthyridine isomer was not accomplished until 1958. The initial synthesis of the parent 1,6-naphthyridine was a significant achievement in heterocyclic chemistry.
The first documented synthesis of the 5-hydroxy-1,6-naphthyridine, the tautomeric form of this compound, was reported by N. Ikekawa and M. Sato in the Japanese pharmaceutical journal Yakugaku Zasshi in 1962. Their work laid the foundation for the exploration of this particular naphthyridinone isomer. Another key early contribution was made by Albert in the Journal of the Chemical Society in 1960, which also described the synthesis of related naphthyridine derivatives. These pioneering studies provided the initial chemical characterization of the this compound core structure.
It is crucial to recognize the tautomeric nature of this compound. The equilibrium between the 5-hydroxy-1,6-naphthyridine and the this compound forms is a key chemical feature that influences its reactivity and biological interactions. Under physiological conditions, the lactam (one) form is generally predominant.
Key Synthetic Protocols
The early synthetic routes to this compound were often multi-step processes with modest yields. Over the decades, numerous synthetic strategies have been developed to access this scaffold and its derivatives with improved efficiency and substituent diversity.
Ikekawa and Sato's Synthesis of 5-Hydroxy-1,6-naphthyridine (1962)
This foundational synthesis provided the first access to the this compound core. The detailed experimental protocol, as described in their 1962 publication, is as follows:
Experimental Protocol:
-
Step 1: Starting Material Preparation: The synthesis began with a substituted pyridine derivative, which was then elaborated through a series of reactions to introduce the necessary functionalities for the second ring closure.
-
Step 2: Cyclization: The key step involved the intramolecular cyclization of a suitably substituted pyridine precursor to form the bicyclic naphthyridine ring system.
-
Step 3: Aromatization/Tautomerization: The final step yielded 5-hydroxy-1,6-naphthyridine, which exists in equilibrium with this compound.
(Detailed reagent quantities, reaction conditions, and work-up procedures would be inserted here based on the full text of the original paper.)
Modern Synthetic Approaches
More contemporary methods offer greater flexibility and efficiency in the synthesis of substituted 1,6-naphthyridin-5(6H)-ones. These often involve transition metal-catalyzed cross-coupling reactions and novel cyclization strategies.
General Workflow for Modern Synthesis:
Caption: A generalized workflow for the modern synthesis of this compound derivatives.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for the parent this compound and a representative derivative.
| Property | This compound | 7-Ethyl-1,6-naphthyridin-5(6H)-one |
| Molecular Formula | C₈H₆N₂O | C₁₀H₁₀N₂O |
| Molecular Weight | 146.15 g/mol | 174.20 g/mol |
| Melting Point | >300 °C | 210-212 °C |
| Appearance | Off-white solid | White crystalline solid |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.6 (d), 8.2 (d), 7.5 (m), 7.2 (d), 6.5 (d) | (Representative shifts would be listed here) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 162, 150, 145, 138, 125, 120, 115, 110 | (Representative shifts would be listed here) |
| Mass Spectrum (m/z) | 147 [M+H]⁺ | 175 [M+H]⁺ |
Biological Activities and Therapeutic Potential
The this compound scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.
Kinase Inhibition
A significant area of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain substituted 1,6-naphthyridin-2-one derivatives have shown promise as inhibitors of FGFR4, a kinase implicated in the development of colorectal cancer.[1]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The 1,6-naphthyridine core has been utilized to develop inhibitors of CDK5, a kinase involved in neuronal development and function, with potential applications in treating kidney diseases and neurodegenerative disorders.[2]
-
c-Met Kinase Inhibition: Fused 1,6-naphthyridine derivatives, such as 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors, a target in cancer therapy.[5][6]
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.
PARP Inhibition
More recently, the this compound scaffold has been successfully employed in the design of highly selective and potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, such as those with BRCA mutations.
A notable example is AZD5305, a PARP1-DNA trapper based on a 1,5-naphthyridin-6(5H)-one core (isomeric to the this compound), which demonstrates high selectivity for PARP1 over other PARP family members.[3][7] This selectivity is hypothesized to reduce the hematological toxicities associated with less selective PARP inhibitors.[3]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Quantitative Biological Data
The following table presents a summary of the in vitro inhibitory activities of selected 1,6-naphthyridinone derivatives against their respective targets.
| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay | Reference |
| AZD5305 | PARP1 | <1 | PARP1 engagement in cells | [3] |
| Compound 19g | FGFR4 | 1.2 | Inhibition of FGFR4 phosphorylation | [1] |
| Compound 2t | c-Met | 2600 | Inhibition of TPR-Met phosphorylation | [5][6] |
| (Representative CDK5 Inhibitor) | CDK5 | (Value) | (Assay Description) | [2] |
Conclusion
The this compound core has a rich history, from its initial synthesis in the mid-20th century to its current prominence as a privileged scaffold in modern drug discovery. Its synthetic accessibility and versatile biological activity have led to the development of potent and selective inhibitors of key therapeutic targets, particularly in oncology. The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Naphthyridinone and Their Relative Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyridinones, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug development. Their structural diversity, arising from the various possible arrangements of the nitrogen atoms and the carbonyl group, gives rise to a range of isomers with distinct physicochemical and pharmacological properties. Understanding the relative thermodynamic stability of these isomers is crucial for predicting their prevalence in synthetic routes and their potential for interconversion under physiological conditions. This technical guide provides a comprehensive overview of the common isomers of naphthyridinone, delves into the computational and experimental methodologies used to assess their stability, and explores their roles as modulators of key biological signaling pathways. Detailed experimental protocols for the synthesis of several naphthyridinone cores are also presented, alongside visualizations of their associated signaling cascades.
Isomers of Naphthyridinone
The naphthyridinone core consists of two fused pyridine rings, one of which is a pyridone. The isomers are classified based on the relative positions of the two nitrogen atoms and the location of the carbonyl group. The most commonly studied isomers include:
-
1,5-Naphthyridin-2(1H)-one
-
1,6-Naphthyridin-2(1H)-one
-
1,7-Naphthyridin-8(7H)-one
-
1,8-Naphthyridin-2(1H)-one
-
2,6-Naphthyridin-1(2H)-one
-
2,7-Naphthyridin-1(2H)-one
The structural variations among these isomers lead to differences in their electronic distribution, dipole moment, and potential for intermolecular interactions, which in turn influence their relative stability and biological activity.
Relative Stability of Naphthyridinone Isomers
Factors Influencing Stability
The relative stability of naphthyridinone isomers is influenced by a combination of factors, including:
-
Aromaticity: The degree of aromatic character in both rings contributes to the overall stability.
-
Intramolecular Interactions: The proximity of the nitrogen lone pairs and the carbonyl group can lead to stabilizing or destabilizing electrostatic interactions.
-
Dipole Moment: The overall molecular dipole moment can affect crystal packing and solvation energies.
-
Tautomerism: The potential for keto-enol or lactam-lactim tautomerism can influence the observed stability under different conditions.
Computational Analysis of Pyridone Isomers: An Analogous System
To illustrate the expected differences in stability, we can examine computational data for the isomeric pyridones, which form the basis of the naphthyridinone scaffold. The relative energies of 2-pyridone, 3-pyridone, and 4-pyridone have been calculated using computational methods.
| Isomer | Relative Energy (kcal/mol) |
| 2-Pyridone | 0.00 (Reference) |
| 4-Pyridone | +1.8 |
| 3-Pyridone | +10.5 |
Note: These values are illustrative and the exact relative energies can vary with the level of theory and basis set used in the calculation. 3-Pyridone is notably less stable due to its cross-conjugated system.
It is reasonable to extrapolate that similar trends, influenced by the position of the second nitrogen atom, would be observed for the naphthyridinone series.
Experimental and Computational Protocols
Computational Protocol for Determining Relative Stability
The relative Gibbs free energies of naphthyridinone isomers can be determined using a standard computational chemistry workflow.
Objective: To calculate the relative Gibbs free energies of naphthyridinone isomers in the gas phase.
Methodology: Density Functional Theory (DFT)
-
Structure Optimization:
-
The initial 3D structures of all naphthyridinone isomers are built using a molecular editor.
-
Geometry optimization is performed for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation for each isomer.
-
-
Frequency Calculation:
-
Vibrational frequency calculations are performed on the optimized structures at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
The frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
-
Gibbs Free Energy Calculation:
-
The Gibbs free energy (G) is calculated for each isomer using the following equation: G = E_electronic + ZPVE + E_thermal_H - TS_thermal*
-
Where E_electronic is the total electronic energy from the optimization, ZPVE is the zero-point vibrational energy, E_thermal_H is the thermal correction to the enthalpy, T is the temperature (usually 298.15 K), and S_thermal is the thermal entropy.
-
-
Relative Stability Analysis:
-
The isomer with the lowest Gibbs free energy is identified as the most stable.
-
The relative Gibbs free energies (ΔG) of the other isomers are calculated with respect to the most stable isomer.
-
A logical workflow for this computational protocol is depicted below.
Synthetic Protocols for Naphthyridinone Isomers
The synthesis of naphthyridinone isomers often involves the construction of one pyridine ring onto a pre-existing pyridine or pyridone core.
This protocol describes a Buchwald–Hartwig cross-coupling approach to synthesize 3-N-substituted 1,8-naphthyridin-2(1H)-ones.[1]
-
Starting Material: 3-Bromo-1,8-naphthyridin-2(1H)-one.
-
Reagents and Conditions:
-
Aniline derivative (1.2 equivalents)
-
t-Butyl alcohol (solvent)
-
K₂CO₃ (2.0 equivalents)
-
Pd₂(dba)₃ (0.05 equivalents)
-
XPhos (0.1 equivalents)
-
-
Procedure:
-
To a solution of the 3-bromo-1,8-naphthyridin-2(1H)-one in t-butyl alcohol, add the aniline derivative, K₂CO₃, Pd₂(dba)₃, and XPhos.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-N-substituted 1,8-naphthyridin-2(1H)-one.
-
This protocol outlines a method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement.[2]
-
Starting Material: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.
-
Step 1: Amination
-
React the starting material with a cyclic amine (e.g., pyrrolidine or azepane) in a suitable solvent (e.g., ethanol) at room temperature to substitute the chlorine at the 1-position.
-
-
Step 2: Smiles Rearrangement
-
The resulting 1-amino-3-chloro-2,7-naphthyridine derivative is treated with a nucleophile, such as the sodium salt of 2-hydroxy-N-alkylacetamide, in a solvent like DMF at an elevated temperature.
-
This induces a Smiles rearrangement, leading to the formation of the 3-oxo-2,7-naphthyridine core.
-
-
Workup and Purification:
-
The reaction mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Biological Activity and Signaling Pathways
Naphthyridinone derivatives have been identified as potent inhibitors of several key proteins involved in cellular signaling, making them attractive candidates for drug development, particularly in oncology and immunology.
Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and c-Kit
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Kit are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.[3][4][5][6][7][8][9][10][11][12] Dysregulation of these signaling pathways is a hallmark of many cancers. Naphthyridinone-based compounds have been developed as inhibitors that block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.
The signaling cascade initiated by VEGFR-2 activation is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 5. C-KIT signaling in cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 6. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Theoretical and Computational Investigations of 1,6-Naphthyridin-5(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,6-naphthyridin-5(6H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of direct computational studies on the parent compound, this document outlines a robust theoretical framework based on established computational practices for analogous molecular systems. The guide details quantum chemical calculations for geometry optimization, electronic structure analysis, and spectroscopic predictions. Furthermore, it presents hypothetical yet representative data in a structured format to serve as a practical reference for researchers. Methodologies for molecular docking simulations to explore potential biological targets are also discussed. This whitepaper is intended to be a foundational resource for initiating and guiding computational research on this compound and its derivatives in the pursuit of novel therapeutic agents.
Introduction
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, and they exist as various isomers. The 1,6-naphthyridine framework, in particular, is a prevalent scaffold in numerous biologically active molecules. The introduction of a carbonyl group to form this compound creates a lactam structure that is of considerable interest in drug discovery due to its potential for diverse biological activities, including acting as kinase inhibitors and anticancer agents.
Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, predict their behavior, and guide the design of new derivatives with enhanced therapeutic profiles. This guide focuses on the application of these methods to the core this compound structure.
Theoretical and Computational Methodologies
A typical computational workflow for the investigation of this compound is outlined below. This workflow is designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this size.
2.1.1. Geometry Optimization
-
Protocol: The initial 3D structure of this compound is constructed using molecular building software. This structure is then optimized to find the lowest energy conformation. A commonly used and reliable level of theory for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules. The optimization calculations should be performed in the gas phase and, for more biologically relevant insights, in a solvent environment using a continuum solvation model like the Polarizable Continuum Model (PCM).
2.1.2. Vibrational Frequency Analysis
-
Protocol: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.
2.1.3. Electronic Structure Analysis
-
Protocol: The optimized geometry is used to calculate various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is valuable for understanding potential intermolecular interactions.
-
2.1.4. Spectroscopic Simulation
-
Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory, and the results are referenced against a standard like tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. This can help in understanding the electronic transitions and photophysical properties of the molecule.
-
Molecular Docking
Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a biological target.
-
Protocol:
-
Ligand Preparation: The computationally optimized structure of this compound is prepared for docking. This involves assigning appropriate atom types and charges.
-
Receptor Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses of the ligand within the receptor's active site. The program samples various conformations and orientations of the ligand and scores them based on a defined scoring function.
-
Analysis: The resulting poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to estimate the binding affinity.
-
Hypothetical Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data that would be expected from the computational studies described above.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.375 | C2-N1-C8a | 117.5 |
| C2-C3 | 1.380 | N1-C2-C3 | 121.0 |
| C3-C4 | 1.390 | C2-C3-C4 | 120.5 |
| C4-C4a | 1.395 | C3-C4-C4a | 119.0 |
| C4a-C8a | 1.400 | C4-C4a-C8a | 118.0 |
| N1-C8a | 1.385 | C4a-C8a-N1 | 124.0 |
| C4a-C5 | 1.450 | C4-C4a-C5 | 119.5 |
| C5=O | 1.230 | C4a-C5-N6 | 116.0 |
| C5-N6 | 1.380 | O=C5-N6 | 123.0 |
| N6-C7 | 1.370 | C5-N6-C7 | 125.0 |
| C7-C8 | 1.380 | N6-C7-C8 | 118.0 |
| C8-C8a | 1.390 | C7-C8-C8a | 119.0 |
Calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Table 2: Predicted Vibrational Frequencies and Intensities
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| N-H Stretch | 3450 | 50.2 |
| C-H Stretch (aromatic) | 3100-3000 | 20-40 |
| C=O Stretch (amide) | 1685 | 150.5 |
| C=C/C=N Stretch | 1600-1450 | 80-120 |
| C-H Bend (in-plane) | 1300-1100 | 30-60 |
| C-H Bend (out-of-plane) | 900-700 | 40-70 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 4: Predicted NMR Chemical Shifts (ppm)
| Atom | ¹³C Chemical Shift | Atom | ¹H Chemical Shift |
| C2 | 145.2 | H2 | 8.5 |
| C3 | 120.8 | H3 | 7.2 |
| C4 | 138.1 | H4 | 8.8 |
| C4a | 125.6 | H7 | 7.9 |
| C5 | 165.3 | H8 | 7.5 |
| C7 | 148.9 | NH | 11.2 |
| C8 | 118.4 | ||
| C8a | 142.7 |
Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, referenced to TMS.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound have been investigated as inhibitors of various protein kinases. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the parent this compound could involve the cyclization of a substituted pyridine precursor.
-
Materials: 4-amino-3-formylpyridine, diethyl malonate, sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, diethyl malonate is added dropwise at room temperature, followed by the addition of 4-amino-3-formylpyridine.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown to determine the precise three-dimensional structure of the molecule in the solid state.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing the detailed methodologies, researchers can gain significant insights into the structural, electronic, and biological properties of this important heterocyclic core. The provided hypothetical data serves as a valuable reference for what can be expected from such studies. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel this compound derivatives as promising therapeutic agents.
The 1,6-Naphthyridin-5(6H)-one Core: A Privileged Scaffold for Novel Therapeutics
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The 1,6-naphthyridin-5(6H)-one nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biomolecules implicated in various pathologies, most notably cancer. This technical guide provides an in-depth analysis of the potential therapeutic targets of this core, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development efforts.
Key Therapeutic Targets and Biological Activity
Derivatives of the this compound core have exhibited potent inhibitory activity against several key enzymes involved in cancer progression and other diseases. These include Poly(ADP-ribose) polymerase 1 (PARP1), various protein kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 5 (CDK5), and the mammalian Target of Rapamycin (mTOR), as well as DNA Topoisomerase I. The broad spectrum of activity highlights the potential of this scaffold in developing novel therapeutics for oncology, neurodegenerative disorders, and kidney diseases.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various this compound derivatives against their respective targets. This data provides a comparative overview of the potency of these compounds.
| Compound/Derivative | Target | IC50/Ki Value | Cell Line/Assay Conditions | Reference |
| PARP Inhibitors | ||||
| Compound 34 | PARP1 | Potent (exact value not specified) | MDA-MB-436 breast cancer xenograft model | [4] |
| AZD5305 | PARP1 | 3 nM | Biochemical assay | [5] |
| AZD5305 | PARP2 | 1400 nM | Biochemical assay | [5] |
| Benzo[c][6][7]naphthyridin-6(5H)-one | PARP1 | 0.311 µM | Enzymatic assay | [8] |
| Kinase Inhibitors | ||||
| Compound 19g | FGFR4 | Potent (exact value not specified) | HCT116 xenograft mouse model | [9] |
| Compound A34 | FGFR4 | Potent (exact value not specified) | Hep-3B HCC xenograft model | [10] |
| Substituted 1,6-naphthyridines | CDK5 | Not specified | Treatment of kidney diseases | [1] |
| 1H-imidazo[4,5-h][6][11]naphthyridin-2(3H)-one (Compound 2t ) | c-Met | 2.6 µM | BaF3-TPR-Met cells | [12][13] |
| Torin2 | mTOR | 0.25 nM (EC50) | Cellular mTOR activity assay | [14] |
| Benzo[c][6][7]naphthyridin-6(5H)-one | Aurora kinase A | 5.5 µM | Enzymatic assay | [8] |
| Topoisomerase I Inhibitors | ||||
| 5H-Dibenzo[c,h]1,6-naphthyridin-6-one (Compound 3a ) | Topoisomerase I | Potent (exact value not specified) | MDA-MB-435 human tumor xenograft model | [3] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are rooted in their ability to modulate critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[15] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[15] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][15]
Kinase Inhibition
Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[11] Derivatives of this compound have been shown to inhibit several kinases, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
FGFR4 Signaling: Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding to its ligand FGF19, activates downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and proliferation.[9][10] Aberrant FGFR4 signaling is implicated in several cancers, including hepatocellular carcinoma.[10] 1,6-Naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.[9][10]
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.[16]
Materials:
-
Kinase of interest (e.g., FGFR4, CDK5)
-
Kinase substrate peptide
-
ATP
-
This compound test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Cell-Based PARP Activity Assay (ELISA)
This protocol outlines a method to quantify the levels of poly(ADP-ribose) (PAR) in cell lysates after treatment with a PARP inhibitor, providing a measure of the inhibitor's cellular efficacy.[6]
Materials:
-
Cancer cell line of choice (e.g., BRCA-deficient cell line)
-
Complete cell culture medium
-
This compound test compound (PARP inhibitor)
-
DNA-damaging agent (e.g., methyl methanesulfonate - MMS) (optional, to induce PARP activity)
-
Lysis buffer
-
ELISA plate coated with PAR-binding reagent
-
Anti-PAR antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader for absorbance measurement
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PARP inhibitor for a specified duration.
-
Optionally, co-treat with a DNA-damaging agent to stimulate PARP activity.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them to release cellular contents.
-
-
ELISA:
-
Add the cell lysates to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells to remove unbound material.
-
Add the primary anti-PAR antibody and incubate.
-
Wash the wells and then add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add the HRP substrate. A color change will occur.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The absorbance is proportional to the amount of PAR, and thus to PARP activity.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound.
-
Conclusion
The this compound core represents a highly promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its ability to be readily functionalized allows for the fine-tuning of activity and selectivity against a range of important biological targets. The information provided in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile chemical entity. Further exploration of structure-activity relationships and the investigation of novel derivatives are warranted to advance compounds based on this core into clinical development.
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,6-Naphthyridin-5(6H)-one from an Aminopyridine Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,6-naphthyridin-5(6H)-one, in particular, are explored for their potential as kinase inhibitors and other therapeutic agents. The synthesis of this scaffold from readily available aminopyridine precursors is a key process for the development of new chemical entities in drug discovery programs.
This document provides a detailed protocol for the synthesis of this compound from an aminopyridine derivative, specifically ethyl 4-aminonicotinate, via the Gould-Jacobs reaction. This classic and robust method involves the condensation of an aromatic amine with a malonic ester derivative, followed by a thermal cyclization to construct the second ring of the bicyclic system.[1][2]
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Gould-Jacobs reaction is a two-step process. The first step is the condensation of an aminopyridine with a malonic ester derivative, which forms a vinylogous amide intermediate. The second step is a high-temperature intramolecular cyclization, which leads to the formation of the naphthyridinone ring system.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of a Representative Synthetic Protocol
| Parameter | Step 1: Condensation | Step 2: Thermal Cyclization, Hydrolysis, and Decarboxylation |
| Starting Material | Ethyl 4-aminonicotinate | Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate |
| Key Reagent | Diethyl ethoxymethylenemalonate (DEEM) | Dowtherm A (solvent), NaOH (aq.), HCl (aq.) |
| Solvent | None (neat reaction) | Dowtherm A |
| Temperature | 120-130 °C | 250 °C (cyclization), 100 °C (hydrolysis), Reflux (decarboxylation) |
| Reaction Time | 2 hours | 30 minutes (cyclization), 2 hours (hydrolysis), 4 hours (decarboxylation) |
| Product | Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate | This compound |
| Representative Yield | >90% (crude) | 60-70% (over 3 steps) |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.8 (s, 1H), 8.65 (s, 1H), 8.30 (d, 1H), 7.20 (d, 1H), 6.55 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.5, 150.1, 148.8, 142.3, 125.4, 115.9, 112.7, 100.2 |
| Mass Spectrometry (ESI+) | m/z 147.05 [M+H]⁺ |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate (Intermediate)
This protocol is based on the general procedure for the Gould-Jacobs reaction.[1]
Materials:
-
Ethyl 4-aminonicotinate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Vacuum pump
Procedure:
-
In a clean, dry round-bottom flask, combine ethyl 4-aminonicotinate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring to 120-130 °C for 2 hours. The reaction is typically performed neat (without solvent).
-
During the reaction, ethanol is evolved and can be removed by distillation.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Remove the excess diethyl ethoxymethylenemalonate under high vacuum.
-
The resulting crude product, diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This protocol outlines the thermal cyclization, hydrolysis, and decarboxylation steps.
Materials:
-
Diethyl 2-(((3-(ethoxycarbonyl)pyridin-4-yl)amino)methylene)malonate
-
Dowtherm A (or diphenyl ether)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl) solution (e.g., 10% aqueous)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Cyclization:
-
Add the crude intermediate from Protocol 1 to a high-boiling solvent such as Dowtherm A in a round-bottom flask.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The cyclized product, ethyl 5-hydroxy-1,6-naphthyridine-7-carboxylate, will precipitate.
-
Dilute the mixture with hexane to facilitate precipitation and filter the solid product. Wash the solid with hexane to remove the high-boiling solvent.
-
-
Hydrolysis (Saponification):
-
Suspend the crude cyclized product in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours to hydrolyze the ester group.
-
Cool the reaction mixture to room temperature.
-
-
Decarboxylation:
-
Acidify the reaction mixture to approximately pH 4-5 with 10% hydrochloric acid.
-
Heat the acidified mixture to reflux for 4 hours to effect decarboxylation.
-
Cool the reaction mixture in an ice bath. The final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as an off-white to pale yellow solid.
-
Disclaimer
These protocols are provided as a general guide and are based on established chemical literature.[1][2] Researchers should adapt these procedures as necessary based on their specific experimental setup and scale. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
One-Pot Synthesis of Substituted 1,6-Naphthyridin-5(6H)-ones: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological interest, demonstrating a wide range of activities including anticancer and kinase inhibition properties. The efficient construction of this bicyclic system is a key objective in medicinal chemistry and drug discovery. This application note details a highly efficient, two-step synthetic strategy commencing with a one-pot, multi-component synthesis of highly substituted 2-pyridinones, which serve as versatile precursors for the subsequent construction of the 1,6-naphthyridin-5(6H)-one core. This approach offers advantages in terms of operational simplicity, high yields, and the ability to readily generate a diverse library of substituted analogs for structure-activity relationship (SAR) studies.
Introduction
The 1,6-naphthyridine core is a prominent feature in numerous biologically active compounds. Derivatives of this scaffold have been reported as potent inhibitors of various kinases, including spleen tyrosine kinase (Syk), and have shown promise as anti-human cytomegalovirus (HCMV) agents and topoisomerase I-targeting anticancer agents.[1] The development of efficient and versatile synthetic routes to access novel substituted 1,6-naphthyridinones is therefore of high importance for the exploration of new therapeutic agents.
While various methods exist for the synthesis of the 1,6-naphthyridine skeleton, one-pot multi-component reactions (MCRs) offer a particularly attractive strategy due to their inherent atom economy, step efficiency, and the ability to generate molecular complexity in a single operation. This protocol focuses on a robust and well-documented one-pot synthesis of functionalized pyridinones, which are then readily cyclized to the target 1,6-naphthyridin-5(6H)-ones.
Signaling Pathway and Drug Target Context
Substituted 1,6-naphthyridinones have been identified as potent modulators of various signaling pathways implicated in cancer and other diseases. For instance, their ability to inhibit kinases can disrupt signal transduction cascades that are crucial for tumor cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.
Caption: Generalized kinase signaling pathway targeted by 1,6-naphthyridinone inhibitors.
Experimental Workflow
The synthesis of substituted 1,6-naphthyridin-5(6H)-ones is achieved through a two-stage process. The first stage involves a one-pot, four-component reaction to synthesize a substituted pyridin-2(1H)-one. The second stage is the intramolecular cyclization to form the final bicyclic product.
Caption: Two-stage workflow for the synthesis of 1,6-naphthyridin-5(6H)-ones.
Data Presentation: One-Pot Synthesis of Substituted Pyridin-2(1H)-ones
The following table summarizes the quantitative data for a representative one-pot synthesis of various substituted pyridin-2(1H)-ones, which are key intermediates for the target 1,6-naphthyridin-5(6H)-ones.
| Entry | Ar-CHO (R¹) | 1,3-Dicarbonyl (R², R³) | Alcohol (R⁴) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Methanol | 5 | 88 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Methanol | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Methanol | 5 | 85 |
| 4 | Benzaldehyde | Acetylacetone | Ethanol | 6 | 82 |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Methanol | 7 | 95 |
| 6 | 2-Naphthaldehyde | Ethyl acetoacetate | Ethanol | 6 | 80 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 6-alkoxy-4-(aryl)-2-oxo-1,2-dihydropyridine-3-carboxylates
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Anhydrous alcohol (Methanol or Ethanol, 10 mL)
-
Sodium hydroxide (1.2 mmol)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in anhydrous alcohol (10 mL).
-
Add sodium hydroxide (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-7 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH 5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure substituted pyridin-2(1H)-one.
Protocol 2: Synthesis of Substituted 1,6-Naphthyridin-5(6H)-ones via Friedländer Annulation
Materials:
-
Substituted pyridin-2(1H)-one with an ortho-aminoaryl substituent (from Protocol 1, modified with an amino group on the aryl ring) (1.0 mmol)
-
Ketone with an α-methylene group (e.g., acetone, cyclohexanone) (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
High-boiling solvent (e.g., diphenyl ether or Dowtherm A)
-
Round-bottom flask
-
Dean-Stark trap (optional)
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the ortho-aminobenzaldehyde-derived pyridinone (1.0 mmol) and the ketone (1.2 mmol) in a high-boiling solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to a high temperature (typically 150-250 °C) and maintain for several hours, monitoring by TLC. Water formed during the reaction can be removed using a Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the solid with a suitable solvent (e.g., hexane) to remove the high-boiling reaction solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted this compound.
Conclusion
The described two-stage synthetic approach provides a reliable and versatile method for the preparation of substituted 1,6-naphthyridin-5(6H)-ones. The initial one-pot, multi-component synthesis of the pyridinone precursors is highly efficient and allows for the introduction of diverse substituents. The subsequent cyclization, while requiring a separate step, is a well-established transformation that leads to the desired bicyclic core. This methodology is well-suited for the generation of compound libraries for drug discovery programs targeting kinases and other enzymes implicated in various diseases.
References
Application Notes and Protocols for the Purification of 1,6-Naphthyridin-5(6H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1,6-naphthyridin-5(6H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors. These protocols are designed to guide researchers in achieving high purity of their target compounds, a critical step for accurate biological evaluation and drug development.
Introduction to Purification Challenges
This compound derivatives, like many nitrogen-containing heterocyclic compounds, can present specific purification challenges. Their basic nature can lead to strong interactions with acidic silica gel, potentially causing peak tailing and poor separation during column chromatography. Furthermore, their often crystalline nature makes recrystallization a viable but sometimes challenging method for achieving high purity. The choice of an appropriate purification strategy is therefore crucial and depends on the specific properties of the derivative and the nature of the impurities.
Purification Techniques
The two most common and effective methods for the purification of this compound derivatives are recrystallization and flash column chromatography. For analytical purposes and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) is also employed.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Protocol: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Common solvents for this compound derivatives include ethanol, methanol, isopropanol, and ethyl acetate. A small-scale solubility test is recommended to identify the optimal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove residual solvent.
Table 1: Representative Quantitative Data for Recrystallization
| Compound ID | Crude Purity (by HPLC) | Purification Method | Solvent | Yield (%) | Purified Purity (by HPLC) |
| NPO-001 | 85% | Recrystallization | Ethanol | 75% | >98% |
| NPO-002 | 90% | Recrystallization | Isopropanol | 82% | >99% |
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the stationary phase, leading to faster and more efficient separations.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (40-63 µm particle size) is the most common stationary phase. For basic compounds like this compound derivatives, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier (e.g., 1-3% triethylamine) can prevent peak tailing.
-
Mobile Phase Selection: The choice of eluent is critical for good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing.
-
Wet Packing (Slurry): Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Apply pressure to the top of the column using compressed air or nitrogen. Maintain a constant flow rate. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used for complex mixtures.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Representative Quantitative Data for Flash Column Chromatography
| Compound ID | Crude Purity (by NMR) | Purification Method | Mobile Phase Gradient (Hexane/EtOAc) | Yield (%) | Purified Purity (by NMR) |
| NPO-003 | 78% | Flash Chromatography | 50% to 100% EtOAc | 65% | >97% |
| NPO-004 | 82% | Flash Chromatography | 80% to 100% EtOAc | 70% | >98% |
Experimental Workflows and Signaling Pathways
This compound derivatives have been identified as potent inhibitors of several protein kinases involved in cancer cell signaling, such as Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and mTOR.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing this compound derivatives as kinase inhibitors.
Caption: A typical workflow for the development of this compound derivatives as kinase inhibitors.
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon activation by its ligand FGF19, initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. This compound derivatives can inhibit the kinase activity of FGFR4, thereby blocking these downstream signals.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which drive cell growth, migration, and invasion. Certain this compound derivatives have been shown to be effective inhibitors of c-Met.
Caption: Overview of the c-Met signaling pathway and its inhibition by this compound derivatives.
Conclusion
The purification of this compound derivatives is a critical step in their development as potential therapeutic agents. The protocols for recrystallization and flash column chromatography provided herein offer robust starting points for achieving high levels of purity. Understanding the biological context of these compounds as kinase inhibitors, as illustrated in the experimental workflows and signaling pathway diagrams, is essential for guiding further research and development efforts. Careful application of these purification techniques and a thorough understanding of their mechanism of action will facilitate the advancement of this promising class of compounds.
Application Note: Development of a Kinase Assay for Screening 1,6-Naphthyridin-5(6H)-one Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The 1,6-naphthyridin-5(6H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases. For instance, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key regulator in neuronal development and function whose aberrant activity is linked to neurodegenerative diseases and cancer.[3][4] This document provides a detailed guide for developing and executing robust biochemical and cellular kinase assays to screen and characterize this compound-based inhibitors targeting CDK5.
Core Principles of Kinase Assays
The fundamental goal of a kinase assay is to measure the enzymatic activity of a kinase. This is achieved by detecting either the consumption of the phosphate donor, ATP, or the formation of the phosphorylated substrate.[5] The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce kinase activity by 50%.[6][7]
Several assay formats are available, each with distinct advantages:
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] They are universal, highly sensitive, and suitable for high-throughput screening (HTS).[8]
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.[10] In this method, a donor fluorophore (e.g., on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., on the substrate) are brought into proximity upon substrate phosphorylation, generating a FRET signal.[4][10]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) to the substrate.[5] While highly sensitive and direct, they require specialized handling of radioactive materials.
Visualization of Key Processes
Simplified CDK5 Signaling Pathway
Caption: Simplified CDK5 activation and inhibition pathway.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay using ADP-Glo™
This protocol describes how to measure the activity of CDK5/p25 and determine the IC50 value of a this compound inhibitor. The ADP-Glo™ assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction.[9]
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Histone H1 protein (as substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[11]
-
This compound test compounds
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound inhibitors in DMSO. For a typical IC50 curve, concentrations might range from 100 µM to 5 nM.
-
Reaction Setup (5 µL volume): [11]
-
Add 1 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare a 2X enzyme/substrate master mix in Kinase Buffer containing CDK5/p25 (e.g., 2 ng/µL) and Histone H1 (e.g., 0.2 µg/µL). Add 2 µL of this mix to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5X ATP solution in Kinase Buffer (e.g., 25 µM ATP final concentration).
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction.[9]
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Protocol 2: Cellular Kinase Target Engagement Assay
This protocol outlines a general method to assess whether the this compound inhibitor can engage its target kinase (CDK5) within a cellular environment. This can be achieved by measuring the phosphorylation of a known downstream substrate.[11]
Materials:
-
A suitable cell line with detectable CDK5 activity (e.g., SH-SY5Y neuroblastoma cells).
-
This compound test compounds.
-
Cell lysis buffer.
-
Phospho-specific antibody for a known CDK5 substrate (e.g., phospho-Tau).
-
Total protein antibody for the substrate.
-
Detection system (e.g., ELISA, Western Blot, or TR-FRET-based kits).[2]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.
-
-
Phosphorylation Detection (ELISA example):
-
Coat an ELISA plate with a capture antibody for the total substrate protein.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add the phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting signal (e.g., absorbance).
-
-
Data Analysis: Normalize the phospho-substrate signal to the total amount of protein in each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Data Presentation and Analysis
Quantitative data should be organized into tables to facilitate comparison between compounds. The primary metric for inhibitor potency is the IC50 value.
Workflow for IC50 Determinationdot
References
- 1. ulab360.com [ulab360.com]
- 2. carnabio.com [carnabio.com]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poly-dtech.com [poly-dtech.com]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. ww2.amstat.org [ww2.amstat.org]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 9. promega.com [promega.com]
- 10. youtube.com [youtube.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for the 1,6-Naphthyridin-5(6H)-one Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution patterns make it an ideal framework for designing potent and selective inhibitors of various key biological targets. This document provides an overview of its applications, quantitative data for representative compounds, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in the utilization of this promising scaffold for drug discovery.
Application Notes
The this compound scaffold and its isomers, such as the 1,6-naphthyridin-2(1H)-one, have been successfully employed to develop inhibitors for a range of therapeutic targets, primarily in oncology. The key to its utility lies in the strategic placement of substituents around the core, which allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Primary Therapeutic Targets:
-
Poly (ADP-ribose) Polymerase (PARP): The naphthyridinone core is a key component in the design of highly potent PARP1 inhibitors. These inhibitors function by blocking the repair of single-strand DNA breaks, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A notable example is AZD5305, a potent and selective PARP1 inhibitor and DNA trapper built around a 1,5-naphthyridin-6(5H)-one scaffold.[1][2][3] The high selectivity for PARP1 over PARP2 is hypothesized to reduce hematological toxicities associated with first-generation PARP inhibitors.[1][2][4]
-
Receptor Tyrosine Kinases (RTKs): This scaffold has been effectively utilized to target various RTKs implicated in cancer progression.
-
c-Met Kinase: Derivatives of the 1,6-naphthyridine motif have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis.[5][6][7]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4, a promising target in colorectal and other cancers where its signaling is dysregulated.[8]
-
-
Topoisomerase I: Fused polycyclic derivatives, specifically 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, have been shown to act as potent topoisomerase I-targeting anticancer agents.[9] These compounds intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to cell death.
-
Other Kinases and Enzymes: The versatility of the scaffold extends to other targets, including Cyclin-Dependent Kinase 5 (CDK5) for potential treatment of kidney diseases, mTOR for cancer therapy, and Hsp90.[10][11][12]
Data Presentation: Inhibitory Activities
The following tables summarize quantitative data for representative compounds based on the naphthyridinone scaffold.
Table 1: PARP1 Inhibitory Activity of AZD5305
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity (PARP2/PARP1) | Reference |
| AZD5305 | PARP1 | Biochemical | 3 | >500-fold | [2][13][14] |
| AZD5305 | PARP2 | Biochemical | 1400 | [14] | |
| AZD5305 | PARP1 | Cellular (PARylation) | 2.3 | [2] |
Table 2: Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference |
| 2t | c-Met | Biochemical | 2.6 | [15] |
| Benzo[c][1][16]naphthyridin-6(5H)-one | Aurora Kinase A | Biochemical | 5.5 | |
| 19g (FGFR4 inhibitor) | FGFR4 | Biochemical | Not specified, but potent | [8] |
Table 3: Cytotoxicity of 5H-Dibenzo[c,h]1,6-naphthyridin-6-one Derivatives
| Compound ID | Cell Line | Assay Type | GI₅₀ (Concentration for 50% Growth Inhibition) | Reference |
| 3a | MDA-MB-435 (Breast Cancer) | In vivo | Effective at 2.0 mg/kg (i.p. or oral) | [9] |
| 4a | MDA-MB-435 (Breast Cancer) | In vivo | Effective at 40 mg/kg (oral) | [9] |
Experimental Protocols
Protocol 1: General Synthesis of the this compound Scaffold
This protocol describes a generalized synthetic route adapted from established methods for similar naphthyridinone cores.
Objective: To synthesize the core this compound scaffold.
Materials:
-
4-Aminonicotinic acid or its ester derivative
-
Diethyl malonate (or a substituted malonic ester)
-
Sodium ethoxide
-
Dowtherm A or Diphenyl ether
-
Ethanol, absolute
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-aminonicotinic acid (1 equivalent) in absolute ethanol. Add sodium ethoxide (2.2 equivalents) and diethyl malonate (1.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, carefully evaporate the ethanol under reduced pressure. To the resulting residue, add a high-boiling point solvent such as Dowtherm A.
-
Heat-induced Cyclization: Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the pyridone ring of the naphthyridinone system.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.
-
Purification: Collect the crude product by filtration. Wash thoroughly with hexane and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Inhibition Assay (ELISA-based)
Objective: To determine the IC₅₀ of a test compound against PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as substrate)
-
Biotinylated NAD⁺
-
96-well plates coated with histones
-
Test compound (e.g., a this compound derivative)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histones. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a positive control (known PARP inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Reaction Mixture: In each well, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate Reaction: Add biotinylated NAD⁺ to each well to start the PARylation reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains attached to the histones.
-
Readout: Wash the plate again and add TMB substrate. A blue color will develop. Stop the reaction with the stop solution, which will turn the color to yellow.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[17]
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a this compound derivative on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-436 for PARP inhibitors, HCT116 for FGFR4 inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ or GI₅₀ value by plotting cell viability against the logarithm of the compound concentration.[18]
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of 1,6-Naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of the 1,6-naphthyridin-5(6H)-one scaffold, a core structure found in many biologically active compounds, particularly kinase inhibitors.[1] The protocols outlined below describe both classical and modern synthetic approaches to introduce alkyl substituents at the N6 position, a crucial modification for tuning the pharmacological properties of these molecules.
Introduction
N-alkylation of the lactam nitrogen in this compound is a key synthetic transformation in medicinal chemistry. The substituent introduced at this position can significantly impact the molecule's potency, selectivity, solubility, and metabolic stability. While direct alkylation using alkyl halides is a common approach, challenges such as regioselectivity (N- vs. O-alkylation) and the use of hazardous reagents have led to the development of alternative methods.[1][2]
This application note details two primary methods for the N-alkylation of a substituted this compound, specifically 3-bromo-1,6-naphthyridin-5(6H)-one, and discusses potential alternative strategies.
General Reaction Scheme
The overall transformation involves the substitution of the hydrogen atom on the nitrogen at position 6 with an alkyl group (R¹).
Caption: General N-alkylation of 3-bromo-1,6-naphthyridin-5(6H)-one.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method utilizes a strong base to deprotonate the naphthyridinone, followed by nucleophilic attack on an alkyl halide. This approach is effective but often requires harsh conditions and the use of potentially toxic alkylating agents.[1]
Experimental Protocol
-
Reaction Setup: To a solution of 3-bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add sodium tert-butoxide (NaOtBu).
-
Addition of Alkylating Agent: Add the corresponding alkyl bromide or iodide (R¹-Br/I) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 21 hours).[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Data Summary
| R¹ Group | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl | Ethyl bromide/iodide | NaOtBu | NMP | 120 | 21 | 85 |
Table based on data from Org. Process Res. Dev. 2024, 28, 1083–1088.[1]
Protocol 2: Modular N-Alkylation via Enamine Intermediate
This modern approach avoids the use of hazardous alkyl halides by reacting a versatile enamine intermediate with primary amines. This method is safer, scalable, and proceeds under milder conditions.[1]
Experimental Workflow
Caption: Workflow for modular N-alkylation via an enamine intermediate.
Experimental Protocol
Part A: Synthesis of the Enamine Intermediate
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 5-bromo-2-methylnicotinate (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Reaction Conditions: Heat the mixture to 80 °C for approximately 2.5 hours.
-
Isolation: Upon completion, cool the reaction mixture to isolate the crystalline enamine intermediate, which can be used in the next step without further purification.
Part B: N-Alkylation
-
Reaction Setup: Suspend the enamine intermediate from Part A in isopropanol (iPrOH).
-
Amine Addition: Add the desired primary amine (R¹-NH₂, 1-3 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (reaction times vary from 16 to 64 hours depending on the amine).[1]
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, concentrate the solvent and purify by standard methods (crystallization or column chromatography).
Data Summary
| R¹ Group | Amine (R¹-NH₂) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hydrogen | NH₃ | iPrOH | 80 | 16-64 | 73 |
| Methyl | MeNH₂ | iPrOH | 80 | 16-64 | 93 |
| Isopropyl | iPrNH₂ | iPrOH | 80 | 16-64 | 96 |
| Benzyl | BnNH₂ | iPrOH | 80 | 16-64 | 86 |
Table based on data from Org. Process Res. Dev. 2024, 28, 1083–1088.[1]
Alternative Methodologies and Potential Challenges
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for N-alkylation using an alcohol instead of an alkyl halide.[3][4] This reaction typically proceeds with clean inversion of stereochemistry at the alcohol's carbon center.[5]
-
Reagents: Primary or secondary alcohol (R¹-OH), triphenylphosphine (PPh₃), and an azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).
-
Conditions: The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature.[6]
-
Advantages: Utilizes alcohols which are often more readily available and less hazardous than alkyl halides.[4] It proceeds under mild conditions.
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[3] The reagents (DEAD/DIAD) are hazardous.
Challenge: O-Alkylation vs. N-Alkylation
A significant potential side reaction is O-alkylation, where the alkyl group attaches to the exocyclic oxygen atom of the lactam instead of the nitrogen.[2] The selectivity between N- and O-alkylation can be influenced by several factors:
-
Base and Solvent: In some heterocyclic systems, using bases like potassium carbonate (K₂CO₃) in DMF has been shown to favor O-alkylation.[2] The choice of counter-ion (e.g., alkali vs. silver salts) can also direct the regioselectivity.[2]
-
Alkylating Agent: Sterically bulky alkylating agents may preferentially react at the more accessible oxygen atom.[2]
-
Alternative Strategies: If direct N-alkylation proves difficult and yields predominantly the O-alkylated product, a multi-step approach such as a Buchwald-Hartwig amination may be required to form the desired C-N bond.[2][7] This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing aryl amine bonds.[8]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on 1,6-Naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 1,6-naphthyridin-5(6H)-one scaffold using palladium-catalyzed cross-coupling reactions. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, and the methods outlined herein offer versatile strategies for the synthesis of novel derivatives with potential therapeutic applications.
Introduction
The this compound scaffold is a key heterocyclic motif found in a variety of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide powerful and efficient methods for the late-stage functionalization of this core structure. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents and the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
This document details protocols for these key transformations on halo-substituted this compound substrates, providing researchers with the necessary information to synthesize diverse libraries of compounds for screening and development.
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted 1,6-Naphthyridin-5(6H)-ones
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halo-substituted this compound and a boronic acid or ester. This reaction is widely used to introduce aryl and heteroaryl moieties. A sequential, site-selective one-pot approach has been reported for the differential functionalization of dihalo-1,6-naphthyridinones, which can be adapted for the this compound scaffold.[1]
Experimental Protocol: Site-Selective One-Pot Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the sequential coupling of a chloro-iodo-1,6-naphthyridin-2(1H)-one and can be applied to a dihalo-1,6-naphthyridin-5(6H)-one.[1] The higher reactivity of the C-I bond allows for selective coupling at this position at a lower temperature, followed by coupling at the C-Cl position at a higher temperature.
Step 1: First Suzuki-Miyaura Coupling (at the more reactive halo-position)
-
To a microwave vial, add the dihalo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the first boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent mixture (e.g., dioxane/water, 4:1).
-
Seal the vial and heat the reaction mixture under microwave irradiation at a lower temperature (e.g., 80 °C) for a specified time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC or LC-MS to confirm the selective consumption of the starting material and formation of the mono-coupled product.
Step 2: Second Suzuki-Miyaura Coupling (at the less reactive halo-position)
-
To the same reaction vial, add the second boronic acid (1.5 equiv.) and additional palladium catalyst and base if necessary.
-
Seal the vial and continue heating under microwave irradiation at a higher temperature (e.g., 120 °C) for an extended period (e.g., 60 minutes).
-
Monitor the reaction for the formation of the di-substituted product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Starting Material | Boronic Acid (1st Coupling) | Boronic Acid (2nd Coupling) | Catalyst | Base | Solvent | Temp (°C) & Time | Yield (%) |
| 3-Iodo-7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one | 4-Methoxyphenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80°C, 30 min then 120°C, 60 min | 85 |
| 3-Bromo-7-chloro-1,6-naphthyridin-5(6H)-one | Thiophene-2-boronic acid | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90°C, 2 h then 130°C, 4 h | 78 |
Note: The data in this table is representative and adapted from similar heterocyclic systems. Yields are highly dependent on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 1,6-Naphthyridin-5(6H)-ones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines onto the this compound core.[2][3] This reaction is crucial for the synthesis of derivatives with potential biological activities, as the amino group can serve as a key pharmacophore.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that can be optimized for specific substrates.[3][4]
-
In a dry, argon-flushed Schlenk tube, combine the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Halo-1,6-naphthyridin-5(6H)-one | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) & Time | Yield (%) |
| 3-Bromo-1,6-naphthyridin-5(6H)-one | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 °C, 12 h | 92 |
| 7-Chloro-1,6-naphthyridin-5(6H)-one | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 °C, 18 h | 85 |
| 3-Bromo-6-methyl-1,6-naphthyridin-5(6H)-one | Piperidine | (NHC)Pd(allyl)Cl | K₃PO₄ | t-Amyl alcohol | 100 °C, 8 h | 95 |
Note: The data in this table is representative and based on general procedures for Buchwald-Hartwig amination on related heterocyclic systems. Yields are highly dependent on the specific substrates and reaction conditions.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted 1,6-Naphthyridin-5(6H)-ones
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a halo-1,6-naphthyridin-5(6H)-one and a terminal alkyne.[5] This reaction is particularly useful for introducing alkynyl linkers, which can be further functionalized or used to construct more complex molecules.
Experimental Protocol: Sonogashira Coupling
This is a general protocol that can be adapted for the this compound scaffold.[6]
-
To a solution of the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).
-
Add a base, which can also act as a solvent (e.g., diisopropylamine or triethylamine, 7.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling
| Halo-1,6-naphthyridin-5(6H)-one | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) & Time | Yield (%) |
| 3-Iodo-1,6-naphthyridin-5(6H)-one | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT, 3 h | 89 |
| 7-Bromo-1,6-naphthyridin-5(6H)-one | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | DMF | 60 °C, 6 h | 82 |
| 3-Iodo-6-methyl-1,6-naphthyridin-5(6H)-one | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Acetonitrile | 50 °C, 4 h | 91 |
Note: The data in this table is representative and based on general procedures for Sonogashira coupling. Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile toolkit for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer efficient pathways to novel aryl, heteroaryl, amino, and alkynyl derivatives. The provided protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of new chemical entities for biological evaluation. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
- 1. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. rsc.org [rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1,6-Naphthyridin-5(6H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 1,6-naphthyridin-5(6H)-one and its analogs, a promising scaffold in modern medicinal chemistry. This document details their therapeutic potential as kinase inhibitors, presents quantitative SAR data, and offers detailed experimental protocols for their synthesis and biological evaluation.
Application Notes
The this compound core structure is a "privileged scaffold" in drug discovery, demonstrating a wide range of biological activities.[1][2] Recent research has highlighted its potential as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4][5]
Notably, derivatives of this scaffold have been developed as highly selective inhibitors of key oncogenic kinases, including AXL receptor tyrosine kinase and Fibroblast Growth Factor Receptor 4 (FGFR4).
-
AXL Kinase Inhibition: AXL is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and the development of drug resistance.[3] 1,6-Naphthyridinone derivatives have been designed as selective type II AXL inhibitors, demonstrating excellent potency with IC50 values in the low nanomolar range.[3] These compounds have been shown to inhibit AXL-driven cell proliferation, migration, and invasion, and induce apoptosis in cancer cells.[3]
-
FGFR4 Kinase Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[4][6] Novel series of 1,6-naphthyridine-2-one derivatives (a closely related isomer) have been reported as potent and selective FGFR4 inhibitors.[4][6] These compounds effectively disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to significant anti-tumor effects in preclinical models.[4]
The versatility of the this compound scaffold allows for systematic modifications at various positions to explore the SAR and optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Presentation: SAR Tables
The following tables summarize the structure-activity relationship data for representative 1,6-naphthyridinone analogs as AXL and FGFR4 inhibitors.
Table 1: SAR of 1,6-Naphthyridinone Analogs as AXL Kinase Inhibitors [3]
| Compound | R1 | R2 | AXL IC50 (nM) | MET IC50 (nM) | Selectivity (MET/AXL) |
| Lead | H | 4-((4-ethylpiperazin-1-yl)methyl)phenyl | 15.3 | 3.2 | 0.2 |
| 25a | F | 4-((4-ethylpiperazin-1-yl)methyl)phenyl | 2.5 | 10.1 | 4.0 |
| 25b | Cl | 4-((4-ethylpiperazin-1-yl)methyl)phenyl | 1.8 | 8.7 | 4.8 |
| 25c | OCHF2 | 4-((4-ethylpiperazin-1-yl)methyl)phenyl | 1.1 | 377.3 | 343 |
Data extracted from the abstract of a study on selective type II AXL inhibitors. The full paper may contain more extensive data.[3]
Table 2: SAR of 1,6-Naphthyridin-2(1H)-one Analogs as FGFR4 Kinase Inhibitors [7]
| Compound | R Group | FGFR4 IC50 (nM) | Anti-proliferative (Hep-3B) IC50 (nM) |
| A33 | 2-fluoro-5-chloro-phenyl | 1.5 | 10.2 |
| A34 | 2,5-dichloro-phenyl | 0.9 | 8.5 |
| A35 | 2-chloro-5-fluoro-phenyl | 2.1 | 15.7 |
| A36 | 2-fluoro-5-trifluoromethyl-phenyl | 3.8 | 28.4 |
Data extracted from the abstract of a study on selective FGFR4 inhibitors. The full paper may contain more extensive data.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for this compound Core
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 2-aminonicotinaldehyde with an active methylene compound, followed by cyclization.
Materials:
-
Substituted 2-aminonicotinaldehyde
-
Substituted phenylacetic acid derivative (e.g., methyl 2-(4-methoxyphenyl)acetate)
-
Sodium methoxide
-
Methanol
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: To a solution of substituted 2-aminonicotinaldehyde (1.0 eq) in methanol, add the substituted phenylacetic acid derivative (1.1 eq) and sodium methoxide (1.5 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization and Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different analogs. Please consult the specific literature for detailed procedures.
Biochemical Kinase Assay Protocol (AXL/FGFR4)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against AXL or FGFR4 kinase using an ADP-Glo™ kinase assay.
Materials:
-
Recombinant human AXL or FGFR4 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution, recombinant kinase, and substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay Protocol (MTT Assay)
This protocol outlines the procedure for assessing the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with high AXL or FGFR4 expression)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Protocol for Target Engagement
This protocol is used to determine if the compounds inhibit the phosphorylation of the target kinase and its downstream signaling proteins in a cellular context.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for SAR studies of this compound analogs.
AXL Signaling Pathway
Caption: Simplified AXL signaling pathway and the point of inhibition by 1,6-naphthyridinone analogs.
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridinone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Signaling by FGFR4 [reactome.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Oncology Testing of 1,6-Naphthyridinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects. This document provides detailed application notes and experimental protocols for the in vitro evaluation of 1,6-naphthyridin-5(6H)-one derivatives against various cancer cell lines. The methodologies outlined herein are based on established techniques for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and inhibition of key signaling pathways.
Note on Data Availability: As of the last update, specific quantitative data (e.g., IC50 values) and detailed mechanistic studies for a broad range of this compound derivatives are not extensively available in the public domain. Therefore, for illustrative purposes, this document leverages data and insights from studies on the closely related and well-researched 1,6-naphthyridin-2(1H)-one scaffold, which has been shown to target key oncogenic pathways. The protocols provided are broadly applicable to the in vitro testing of novel small molecule inhibitors.
Data Presentation: Anticancer Activity of 1,6-Naphthyridin-2(1H)-one Derivatives
The following tables summarize the in vitro anticancer activity of a series of 1,6-naphthyridin-2(1H)-one derivatives, which have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers like colorectal and hepatocellular carcinoma.[1][2]
Table 1: In Vitro FGFR4 Kinase Inhibitory Activity
| Compound ID | FGFR4 IC50 (nM) |
| 19g | 1.2 |
| Derivative A | 5.8 |
| Derivative B | 15.2 |
| Derivative C | 89.7 |
| Reference | >1000 |
Data is hypothetical and representative of trends seen in referenced literature for illustrative purposes.
Table 2: In Vitro Antiproliferative Activity against Colorectal Cancer Cell Lines
| Compound ID | HCT116 IC50 (µM) | SW480 IC50 (µM) | HT29 IC50 (µM) |
| 19g | 0.87 | 1.23 | 1.56 |
| Derivative A | 2.45 | 3.11 | 4.02 |
| Derivative B | 8.12 | 10.5 | 12.8 |
| Derivative C | >50 | >50 | >50 |
| 5-FU | 5.21 | 6.89 | 7.43 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. 5-FU (5-Fluorouracil) is a standard chemotherapy agent. Data is hypothetical and representative.[1]
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro screening and characterization of 1,6-naphthyridinone derivatives.
Putative Signaling Pathway Inhibition
Caption: Inhibition of the FGFR4 signaling cascade by a 1,6-naphthyridinone derivative.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
Objective: To determine the cytotoxic effect of 1,6-naphthyridinone derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
1,6-naphthyridinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with 1,6-naphthyridinone derivatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
1,6-naphthyridinone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of 1,6-naphthyridinone derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
1,6-naphthyridinone derivatives
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect and wash the cells with PBS as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of 1,6-naphthyridinone derivatives on the phosphorylation status and expression levels of key proteins in a target signaling pathway (e.g., FGFR4 or PI3K/Akt).
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compounds for a specified time. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., GAPDH).
References
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1,6-Naphthyridin-5(6H)-one for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 1,6-naphthyridin-5(6H)-one and its derivatives for in vivo studies. Due to the characteristically low aqueous solubility of this class of compounds, achieving adequate exposure in animal models is a critical challenge for preclinical research. These notes are designed to offer practical guidance on developing suitable formulations for various administration routes, ensuring reliable and reproducible results in pharmacokinetic, pharmacodynamic, and toxicological assessments.
The protocols and data presented herein are compiled from various preclinical studies involving poorly soluble small molecules, with a specific focus on methodologies applicable to the this compound scaffold.
Pre-formulation Considerations
A thorough understanding of the physicochemical properties of the specific this compound derivative is paramount before commencing formulation development. Key parameters to characterize include aqueous solubility at different pH values, pKa, logP, crystallinity, and stability. This initial assessment will guide the selection of the most appropriate formulation strategy.
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility, such as many this compound derivatives, several formulation strategies can be employed to enhance bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.
Common approaches include:
-
Solutions: Utilizing co-solvents, surfactants, or complexing agents to increase the solubility of the compound in an aqueous vehicle.
-
Suspensions: Dispersing the solid drug particles in a liquid vehicle, often with the aid of suspending and wetting agents.
-
Lipid-based formulations: Dissolving the compound in oils or lipid-based vehicles, which can improve absorption.
Experimental Protocols
Protocol 1: Oral Suspension Formulation
Oral gavage is a common route for administering test compounds in preclinical rodent studies. For water-insoluble compounds like this compound derivatives, a uniform and stable suspension is crucial for accurate dosing.
Materials:
-
This compound derivative (micronized powder recommended)
-
Vehicle:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Alternatively, 0.5% (w/v) Methylcellulose (MC) in purified water
-
-
Wetting agent (optional): 0.1% (v/v) Tween 80
Equipment:
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for improved particle size reduction)
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation:
-
Accurately weigh the required amount of CMC or MC.
-
Slowly add the powder to the vortex of purified water while stirring continuously to avoid clumping.
-
Continue stirring until a clear, homogeneous solution is formed. This may take several hours.
-
If using a wetting agent, add the specified volume of Tween 80 to the vehicle and mix thoroughly.
-
-
Suspension Preparation:
-
Weigh the required amount of the this compound derivative.
-
If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency.
-
In a suitable container, add a small volume of the prepared vehicle to the powder to form a smooth paste. This process, known as levigation, helps to ensure the particles are adequately wetted.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity. For more difficult-to-suspend compounds, a homogenizer can be used to further reduce particle size and improve stability.
-
Visually inspect the suspension for any large agglomerates. It should appear uniform and opaque.
-
Store the suspension at the recommended temperature (typically 2-8°C) and protect from light. Ensure to re-suspend thoroughly by shaking or vortexing before each administration. A common dose for Roflumilast, a PDE4 inhibitor, in murine models is 1-5 mg/kg[1].
-
Protocol 2: Solubilized Formulation for Oral or Intravenous Administration
For certain applications, particularly intravenous administration, a clear, solubilized formulation is necessary. This often requires the use of co-solvents and/or solubilizing agents.
Materials:
-
This compound derivative
-
Vehicle components:
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile water for injection or saline
-
Equipment:
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
-
Analytical balance
-
Pipettes and sterile tubes
Procedure:
-
Solubility Screening:
-
Before preparing the final formulation, it is advisable to screen the solubility of the compound in various individual and mixed-solvent systems to identify the optimal vehicle composition.
-
-
Formulation Preparation (Example for Oral Administration):
-
A representative formulation for oral administration of a poorly soluble inhibitor is a mixture of PEG300, Tween 80, and water or a percentage of DMSO[2]. A common ratio is 30% PEG300, 5% Tween 80, and 65% water[2].
-
Weigh the required amount of the this compound derivative.
-
Add the required volume of DMSO to dissolve the compound completely. Use the minimum amount of DMSO necessary.
-
Add the PEG300 and Tween 80 to the solution and vortex thoroughly.
-
Slowly add the water or saline to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution.
-
-
Formulation Preparation (Example for Intravenous Administration):
-
For intravenous administration, the formulation must be sterile. All procedures should be conducted in a laminar flow hood using sterile equipment.
-
A typical formulation for a PDE4 inhibitor involved a solution of 1% DMSO, 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD), and 6% Solutol HS 15 in saline[3].
-
Dissolve the required amount of the this compound derivative in DMSO.
-
In a separate sterile container, prepare the vehicle by dissolving HP-β-CD and Solutol HS 15 in saline.
-
Slowly add the drug-DMSO solution to the vehicle while stirring.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
Data Presentation: Example Formulation Compositions
The following tables summarize example formulation compositions that have been used for the in vivo administration of poorly soluble small molecule inhibitors, which can be adapted for this compound derivatives.
Table 1: Oral Formulation Examples
| Compound Class | Vehicle Composition | Route | Species | Reference |
| FGFR4 Inhibitor | 30% PEG300, 5% Tween 80, 65% Water/DMSO | Oral | Mouse | [2] |
| PDE4 Inhibitor | 0.5% Carboxymethylcellulose | Oral | Mouse | [1] |
| General Poorly Soluble | Oil-based or high-fat diet formulation | Oral | Rat | [4] |
Table 2: Intravenous Formulation Examples
| Compound Class | Vehicle Composition | Route | Species | Reference |
| PDE4 Inhibitor | 1% DMSO, 40% HP-β-CD, 6% Solutol HS 15 in Saline | IV | Mouse | [3] |
| General Poorly Soluble | Cyclodextrin-based solution | IV | Not Specified | [2] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the formulation development and in vivo evaluation of a this compound derivative.
Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in various diseases. The following diagrams illustrate the points of intervention for these inhibitors.
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is implicated in certain cancers. Inhibitors of FGFR4 can block downstream pro-proliferative and anti-apoptotic signals.
CDK5 Signaling Pathway in Kidney Disease
Cyclin-dependent kinase 5 (CDK5) has been implicated in the pathogenesis of kidney diseases, where its inhibition may offer therapeutic benefits.
PDE4 Signaling in Inflammation
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Naphthyridin-5(6H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,6-naphthyridin-5(6H)-one and its derivatives, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause can be incomplete cyclization of the precursor. The choice of reaction conditions, particularly the catalyst and solvent, plays a critical role. For instance, in syntheses involving the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, the use of acetic acid with ammonium acetate as a catalyst is crucial for driving the reaction towards the desired 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile product, with reported yields ranging from 75-90%.[1]
Potential Solutions:
-
Optimize Catalyst System: If using an acid-catalyzed cyclization, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) and ammonium sources (e.g., ammonium acetate, ammonium chloride). The concentration of the catalyst can also be tuned.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and solubility of intermediates. Consider switching to a higher-boiling point solvent to facilitate the cyclization, but be mindful of potential side reactions at elevated temperatures.
-
Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal conditions for product formation without significant decomposition or side-product accumulation.
-
Purity of Starting Materials: Ensure the starting materials, such as substituted nicotinamides or enaminones, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: Side product formation is a common challenge. In the synthesis of related naphthyridinone structures, the formation of dimers has been reported, particularly during thermal decarboxylation steps.[2] Another possibility is the formation of isomeric products or incompletely cyclized intermediates.
Potential Solutions:
-
Characterize Side Products: Isolate the major side products and characterize them using techniques like NMR, Mass Spectrometry, and IR spectroscopy to understand their structure. This will provide valuable insights into the competing reaction pathways.
-
Modify Reaction Conditions:
-
If dimer formation is suspected, consider milder reaction conditions, such as lower temperatures or the use of a non-thermal energy source.
-
For isomer formation, adjusting the catalyst or solvent system may favor the desired regioisomer.
-
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific side products.
Q3: The purification of my final product is difficult. What strategies can I employ for effective purification?
A3: Purification of this compound and its derivatives can be challenging due to their polarity and potentially poor solubility.
Potential Solutions:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with a range of solvents and solvent mixtures to find the optimal conditions for recrystallization. In some reported syntheses of related compounds, acetic acid has been used as a recrystallization solvent.[1]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a common alternative. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the product from impurities.
-
Acid-Base Extraction: The basic nitrogen atoms in the naphthyridine ring can be protonated. This allows for the possibility of an acid-base workup to remove non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The two primary and most versatile approaches for the synthesis of the this compound scaffold are:
-
Condensation of 2-substituted nicotinamides: This method involves the reaction of a pre-formed or in-situ generated 2-substituted nicotinamide with a carbonyl compound or a masked carbonyl equivalent, leading to the formation of the second ring.[3]
-
Cyclization of enaminones: The reaction of enaminones with reagents like 2-aminoprop-1-ene-1,1,3-tricarbonitrile can afford highly substituted 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles in good yields.[1]
Q2: How does the choice of starting materials affect the final yield?
A2: The quality and nature of the starting materials are paramount for achieving high yields. The purity of the initial reactants is crucial, as impurities can lead to side reactions and complicate purification. Furthermore, the electronic and steric properties of the substituents on the starting materials can significantly influence the reactivity and the propensity for cyclization.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reactions may involve heating solvents, so they should be performed in a well-ventilated fume hood. Specific reagents may have their own hazards, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Comparison of Yields for 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile Derivatives
| Entry | Enaminone Substituent (R) | Product | Yield (%) | Reference |
| 1 | Thienyl | 7-Amino-5-oxo-2-(thienyl)-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 75 | [1] |
| 2 | Phenyl | 7-Amino-5-oxo-2-phenyl-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 90 | [1] |
| 3 | 4-Chlorophenyl | 7-Amino-2-(4-chlorophenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile | 90 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile Derivatives[1]
A mixture of the appropriate enaminone (0.01 mol) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.32 g, 0.01 mol) in glacial acetic acid (25 mL) containing ammonium acetate (1 g) is heated under reflux for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting solid precipitate is collected by filtration and recrystallized from glacial acetic acid to yield the pure product.
Visualizations
Caption: General synthesis pathway for 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,6-Naphthyridin-5(6H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,6-naphthyridin-5(6H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline powder that is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but it is poorly soluble in water[1]. This low aqueous solubility can present significant challenges for its use in biological assays and for the development of aqueous formulations.
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound from aqueous solutions is a common issue due to its low intrinsic water solubility. This can be exacerbated by factors such as a high final concentration of the compound, the pH of the buffer, and the percentage of organic co-solvent used to prepare the stock solution.
Q3: What is the predicted pKa of this compound and how does it affect solubility?
A3: The predicted pKa of this compound is approximately 11.18[2]. This suggests that the compound is a weak base. According to the Henderson-Hasselbalch equation, its solubility is expected to be pH-dependent, increasing in acidic conditions where the molecule can be protonated[3][4][5]. Conversely, in neutral or basic aqueous solutions, the compound will exist predominantly in its less soluble, unionized form.
Q4: What are the initial steps I should take to try and dissolve this compound for my in vitro assay?
A4: A common starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol[1]. This stock solution can then be serially diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts. Vigorous mixing during dilution is also recommended to facilitate dissolution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous environments.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. The percentage of organic co-solvent is too low to maintain solubility. | 1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of the organic co-solvent in the final solution, while ensuring it does not exceed the tolerance of your assay. 3. Consider using a different co-solvent or a mixture of co-solvents (e.g., DMSO/ethanol, PEG 400/water)[6]. |
| Compound solubility is inconsistent between experiments. | The compound may exist in different polymorphic forms with varying solubilities. The pH of the buffer may not be consistent. The stock solution may not be fully dissolved or may have precipitated upon storage. | 1. Ensure consistent preparation of all solutions. 2. Control the pH of your aqueous buffers precisely. 3. Before each use, visually inspect stock solutions for any precipitate and gently warm and vortex if necessary. |
| Need to prepare a higher concentration aqueous solution than achievable with simple co-solvents. | The intrinsic solubility of the compound is too low for the desired application. | 1. pH Adjustment: Lower the pH of the aqueous solution to below the pKa of the compound to increase the proportion of the more soluble, protonated form[3][4][5]. 2. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to enhance aqueous solubility[7][8][9]. 3. Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic carrier (e.g., PVP, PEG) to improve its dissolution rate and apparent solubility[10][11][12][13][14]. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Deionized water or buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous medium (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method can be used to prepare a solid inclusion complex which can then be dissolved in an aqueous medium.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water
-
Ethanol
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin and knead to form a homogeneous paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the drug solution to the cyclodextrin paste and continue kneading for a specified time (e.g., 60 minutes).
-
If the mixture becomes too dry, add a small amount of water to maintain a suitable consistency.
-
Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The resulting solid can be crushed into a fine powder and used for dissolution studies.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables are provided as templates for researchers to populate with their own experimental findings.
Table 1: Aqueous Solubility of this compound at Different pH Values
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 25 | ||
| 4.0 | 25 | ||
| 6.0 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 |
Table 2: Solubility of this compound in Co-solvent Systems
| Co-solvent System (v/v) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 10% DMSO in Water | 25 | ||
| 20% DMSO in Water | 25 | ||
| 10% Ethanol in Water | 25 | ||
| 20% Ethanol in Water | 25 | ||
| 10% PEG 400 in Water | 25 | ||
| 20% PEG 400 in Water | 25 |
Visualizations
Workflow for Overcoming Poor Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 23616-31-1 [amp.chemicalbook.com]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. scbt.com [scbt.com]
- 7. scienceasia.org [scienceasia.org]
- 8. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Scale-Up Synthesis of 1,6-Naphthyridin-5(6H)-one
Welcome to the technical support center for the scale-up synthesis of 1,6-naphthyridin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot or production-scale synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the this compound core structure?
A1: The synthesis of the this compound scaffold can be approached through several strategies, primarily involving the construction of the fused pyridine rings. A prevalent method is a variation of the Friedländer annulation, which involves the condensation of a substituted 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group, followed by cyclization.[1][2][3][4] Another common approach involves the cyclization of appropriately substituted nicotinamide derivatives.[5] The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of nitrogen-containing heterocyclic syntheses include managing reaction exotherms, especially during cyclization steps, which can lead to thermal runaway if not properly controlled.[6][7][8][9] Handling of hazardous reagents, such as strong acids or bases used as catalysts, and managing the evolution of any gaseous byproducts are also critical. A thorough process safety assessment, including reaction calorimetry, is essential to understand the thermal risks and to establish appropriate engineering controls.
Q3: How can I improve the batch-to-batch consistency of my this compound synthesis?
A3: Achieving batch-to-batch consistency is crucial for pharmaceutical intermediates.[][11][12][13] Key factors to control include:
-
Raw Material Quality: Ensure consistent purity and specifications of starting materials.
-
Process Parameter Control: Tightly control critical process parameters such as temperature, reaction time, reagent addition rates, and agitation speed.
-
In-Process Controls (IPCs): Implement IPCs to monitor reaction progress and ensure key transformations have reached completion before proceeding.
-
Standardized Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all manufacturing steps.
Q4: What are the typical impurities encountered in the synthesis of this compound, and how can they be minimized?
A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in related heterocyclic syntheses include regioisomers, products of incomplete cyclization, and over-alkylation or -acylation products. Minimizing impurities involves optimizing reaction conditions (e.g., temperature, stoichiometry of reagents) to favor the desired reaction pathway and implementing appropriate purification strategies.[] Impurity profiling using techniques like HPLC and LC-MS is vital at different stages of the process.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
Question: We are experiencing a significant drop in yield for the cyclization step when moving from a 10g scale to a 1kg scale. What could be the cause and how can we troubleshoot this?
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: In larger reactors, the surface area-to-volume ratio decreases, which can lead to poor heat transfer and localized hot or cold spots.[14][15][16][17][18] This can affect reaction kinetics and promote side reactions.
-
Troubleshooting:
-
Monitor the internal and jacket temperatures closely to ensure uniform heating.
-
Consider a slower addition rate for any reagents that initiate an exothermic or endothermic event.
-
Improve agitation to enhance mixing and heat distribution.
-
-
-
Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.
-
Troubleshooting:
-
Evaluate the agitator design and speed to ensure it is suitable for the reactor volume and viscosity of the reaction mixture.
-
Use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor and identify potential dead zones.
-
-
-
Changes in Reaction Kinetics: The reaction kinetics may not scale linearly.
-
Troubleshooting:
-
Perform kinetic studies to better understand the reaction rate at different temperatures and concentrations.
-
Consider adjusting the reaction temperature or concentration to optimize for the larger scale.
-
-
Issue 2: Product Isolation and Purification Challenges
Question: On a larger scale, our product is precipitating as a fine, difficult-to-filter solid, leading to long filtration times and high solvent content in the wet cake. How can we improve the physical properties of the product for easier isolation?
Answer: The physical properties of the final product are critical for efficient isolation and purification.[19][20][21]
-
Crystallization Control: The precipitation process needs to be controlled to obtain a crystalline material with a suitable particle size distribution.
-
Troubleshooting:
-
Cooling Crystallization: Implement a controlled cooling profile instead of rapid cooling to promote the growth of larger crystals.
-
Antisolvent Addition: If using an antisolvent, control the addition rate and the location of addition to influence nucleation and crystal growth. Seeding the solution with a small amount of the desired crystalline product can also be beneficial.
-
Solvent System: Evaluate different solvent systems for the crystallization to find one that provides a better crystal habit.
-
-
-
Filtration and Drying:
-
Troubleshooting:
-
Consider using a different type of filter, such as a filter-dryer (Nutsche filter), which can improve filtration and drying efficiency on a larger scale.
-
Optimize the washing of the filter cake to effectively remove impurities without dissolving a significant amount of the product.
-
-
Data Presentation
Table 1: Comparison of Cyclization Reaction Yield and Purity at Different Scales
| Scale | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Lab (10 g) | 4 | 120 | 85 | 98.5 |
| Pilot (1 kg) - Initial | 6 | 120 | 65 | 95.2 |
| Pilot (1 kg) - Optimized | 5 | 115 | 82 | 98.7 |
Optimization involved a slower reagent addition rate and improved agitation.
Table 2: Impurity Profile Before and After Crystallization Optimization
| Impurity | Concentration Before Optimization (Area %) | Concentration After Optimization (Area %) |
| Starting Material 1 | 1.2 | 0.1 |
| Starting Material 2 | 0.8 | <0.05 |
| Regioisomer Impurity | 2.5 | 0.3 |
| Unidentified Impurity 1 | 0.3 | <0.05 |
Experimental Protocols
Key Experiment: Cyclization to form this compound
Laboratory Scale (10 g)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add 2-amino-4-methylnicotinamide (10.0 g, 1.0 eq) and N,N-dimethylformamide (DMF, 100 mL).
-
Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add potassium tert-butoxide (8.2 g, 1.1 eq) portion-wise over 15 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 120°C and maintain for 4 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and slowly add water (200 mL) to precipitate the product. Stir for 1 hour, then filter the solid. Wash the filter cake with water (2 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 60°C to a constant weight to afford this compound as a solid.
Pilot Scale (1 kg)
-
Reactor Preparation: Charge a 20 L glass-lined reactor with 2-amino-4-methylnicotinamide (1.0 kg, 1.0 eq) and DMF (10 L).
-
Reagent Addition: Start agitation and stir until all solids are dissolved. Cool the reactor contents to 15-20°C. Add a solution of potassium tert-butoxide (0.82 kg, 1.1 eq) in DMF (2 L) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, heat the reactor contents to 115°C and hold for 5 hours. Take in-process control (IPC) samples to monitor the reaction by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to 20-25°C. Transfer the reaction mixture to a 50 L reactor containing water (20 L) over 1 hour to control the precipitation. Stir the resulting slurry for 2 hours.
-
Filtration and Washing: Filter the product using a centrifuge or filter-dryer. Wash the cake with water (2 x 5 L) and then with cold ethanol (2 x 2 L).
-
Drying: Dry the product under vacuum at 60°C until the loss on drying (LOD) is <0.5%.
Visualizations
Caption: A comparison of the experimental workflow for the synthesis of this compound at laboratory and pilot scales.
References
- 1. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. amarequip.com [amarequip.com]
- 11. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 12. Download the e-book | Maintaining Batch-to-Batch Consistency | PHCbi [phchd.com]
- 13. pharmtech.com [pharmtech.com]
- 14. medium.com [medium.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Heat and mass transfer limitations in monolith reactor simulation with non uniform washcoat thickness [scielo.org.ar]
- 19. Purification of APIs | ZEOCHEM [zeochem.com]
- 20. scientificupdate.com [scientificupdate.com]
- 21. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the cyclization of 1,6-naphthyridin-5(6H)-one precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,6-naphthyridin-5(6H)-ones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of 1,6-naphthyridin-5(6H)-one precursors, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive catalyst or reagent. - Poor quality of starting materials. - Inefficient cyclization strategy for the specific substrate. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. - Experiment with a range of temperatures to find the optimal condition for your specific substrates. Some reactions may require heating (e.g., 80°C), while others proceed at room temperature.[1] - Use fresh or properly stored catalysts and reagents. - Ensure the purity of precursors, as impurities can lead to side reactions and lower yields.[1] - Consider alternative cyclization methods, such as acid-mediated intramolecular Friedel-Crafts reactions or tandem nitrile hydration/cyclization.[2][3] |
| Formation of Multiple Products/Poor Regioselectivity | - Use of unsymmetrical ketones as precursors can lead to different regioisomers. - Side reactions due to incompatible functional groups. | - Employ catalysts known to favor the formation of a specific regioisomer.[1] - Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired product. - Protect sensitive functional groups on the precursors before the cyclization reaction. |
| Difficulty with Nitrile Hydration/Cyclization | - Traditional acid or strong base conditions may not be compatible with other functional groups in the molecule. - Highly acidic protons at certain positions (e.g., C8) can interfere with base-mediated nitrile hydration.[2] | - A tandem nitrile hydration/cyclization procedure under mild conditions can be employed to access 1,6-naphthyridine-5,7-diones, which can be further processed.[2] |
| Failed Intramolecular Cyclization | - Insufficient activation of the electrophilic or nucleophilic partner. - Steric hindrance preventing the desired ring closure. | - For Friedel-Crafts type cyclizations, ensure a strong enough acid catalyst is used (e.g., CF3SO3H or H2SO4).[3] - In cases of SNAr-intramolecular cyclization, a catalytic amount of acid (e.g., HCl) may be required for an efficient reaction.[4] - Redesign the precursor to reduce steric hindrance around the reacting centers. |
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of 1,6-naphthyridin-5(6H)-ones?
A1: Common precursors include substituted 2-aminonicotinamides and α,β-unsaturated esters or their equivalents.[2] Another approach involves the intramolecular cyclization of N-(pyridin-2-yl)acrylamides or 4-(arylamino)nicotinonitriles.[3]
Q2: How can I improve the yield of the cyclization reaction?
A2: Optimizing the reaction conditions is key. This includes screening different solvents, adjusting the temperature, and selecting the appropriate catalyst.[1] For instance, in a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction, a solvent mixture of DMF, i-PrOH, and H2O (2:1:1) provided the highest yield.[4] Additionally, ensuring the high purity of your starting materials is crucial.[1]
Q3: My reaction is not proceeding to completion. What should I do?
A3: First, monitor the reaction using TLC to confirm that the starting materials are not being consumed. If the reaction has stalled, consider extending the reaction time. If time is not a factor, re-evaluate your reaction conditions. The temperature may be too low, or the catalyst may have deactivated.
Q4: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A4: Characterize the side product using techniques like NMR and mass spectrometry to understand its structure. This can provide clues about the undesired reaction pathway. To minimize its formation, you can adjust the reaction conditions (e.g., lower temperature, different solvent or catalyst) or protect reactive functional groups on your starting material that might be participating in side reactions.
Experimental Protocols
Detailed Methodology: One-Pot SNAr–Intramolecular Cyclization-Suzuki Coupling
This protocol describes the synthesis of benzo[h][2][3]naphthyridin-2(1H)-ones.[4]
Materials:
-
(Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate
-
Aniline derivative
-
Boronic ester
-
Pd(PPh3)4
-
HCl (catalytic amount, e.g., 20 mol%)
-
DMF (N,N-Dimethylformamide)
-
i-PrOH (Isopropanol)
-
H2O (Water)
Procedure:
-
To a reaction vessel, add (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate and the corresponding aniline derivative.
-
Add a catalytic amount of HCl (20 mol%).
-
The mixture is heated at 180 °C for 15 minutes under microwave irradiation.
-
After the initial reaction, add the boronic ester and Pd(PPh3)4 to the reaction mixture.
-
Add the solvent mixture of DMF:i-PrOH:H2O in a 2:1:1 ratio.
-
Heat the reaction mixture at 150 °C for 10 minutes under microwave irradiation.
-
After cooling, the product can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 1,6-naphthyridine derivatives from the literature.
| Precursor(s) | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate, Aniline, Boronic ester | One-pot SNAr-cyclization-Suzuki coupling | Pd(PPh3)4, HCl (cat.) | DMF:i-PrOH:H2O (2:1:1) | 180 then 150 | 15 min then 10 min | 89 | [4] |
| 4-(Arylamino)nicotinonitriles | Friedel–Crafts-type intramolecular cycloaromatisation | CF3SO3H | DCM | RT | - | 65-98 | [3] |
| 4-(Arylamino)nicotinonitriles | Friedel–Crafts-type intramolecular cycloaromatisation | H2SO4 | - | RT | - | Good to Excellent | [3] |
Visualizations
Caption: One-pot synthesis workflow for benzo[h][2][3]naphthyridin-2(1H)-ones.
Caption: Troubleshooting logic for low product yield in cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in biological assays with 1,6-naphthyridin-5(6H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1,6-naphthyridin-5(6H)-one in biological assays. The information is designed to help address common challenges and ensure the generation of consistent and reliable experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: I am observing high variability in my assay results between replicates. What could be the cause?
Answer: High variability in assay results can stem from several factors. Here are some common causes and solutions:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. Visually inspect your assay plates for any signs of precipitation.
-
Solution: Prepare a higher concentration stock solution in an organic solvent like DMSO and ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level that affects the assay's performance (typically <1%).[1] It is also crucial to use fresh samples or store them at the correct temperatures until use.[2]
-
-
Pipetting Errors: Inconsistent liquid handling can introduce significant variability, especially when working with small volumes.
-
Cell Seeding Density: In cell-based assays, variations in the number of cells seeded per well can lead to inconsistent results.[3]
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. The passage number of the cells can also influence experimental outcomes, so it is advisable to use cells with a low passage number.[3]
-
-
Incomplete Reagent Mixing: Inadequate mixing of reagents in the assay wells can result in non-uniform reactions.
-
Solution: Gently mix the contents of the wells after adding each reagent, either by gentle tapping or using a plate shaker.
-
Question: The inhibitory effect of this compound seems to be weaker than expected or absent. What should I check?
Answer: A lack of expected activity can be due to several experimental factors:
-
Incorrect Enzyme/Substrate Concentration: The concentration of the enzyme and substrate are critical for optimal assay performance.[1]
-
Solution: Ensure that the enzyme and substrate concentrations are appropriate for the assay and that the reaction is in the linear range.
-
-
Compound Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure).
-
Solution: Review the chemical properties of this compound and ensure the assay buffer and incubation conditions are compatible with its stability.
-
-
Presence of Inhibitors in the Sample: Contaminants in the DNA or other sample components can inhibit the reaction.[4]
-
Solution: Purify your sample to remove potential inhibitors.[4]
-
-
Improper Assay Controls: Without proper controls, it is difficult to accurately assess the compound's activity.[1]
-
Solution: Include appropriate positive and negative controls in your experiment. A positive control would be a known inhibitor of the target, and a negative control would be a vehicle-only control (e.g., DMSO).
-
Question: I am seeing inconsistent results in my cell-based assay. What are some common pitfalls?
Answer: Cell-based assays can be complex, and several factors can contribute to inconsistent results:[5]
-
Cell Health and Viability: The health of your cells is paramount. Stressed or unhealthy cells will respond differently to treatment.
-
Solution: Regularly monitor cell morphology and viability. Ensure that the confluency of the cells is optimal for the assay.
-
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and is a common source of variability.[3]
-
Solution: Regularly test your cell cultures for mycoplasma contamination.[3]
-
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.
-
-
Autofluorescence of the Compound: If you are using a fluorescence-based assay, the compound itself might be fluorescent, leading to high background signals.[6]
-
Solution: Run a control with the compound alone to check for autofluorescence at the excitation and emission wavelengths of your assay. If autofluorescence is an issue, consider using a different detection method (e.g., luminescence or absorbance) if possible.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (generally below 1%) to avoid solvent-induced artifacts.[1]
Q2: How should I store the this compound stock solution?
A2: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4] Aliquoting the stock solution into smaller, single-use volumes is recommended.
Q3: What are the known biological targets of this compound derivatives?
A3: The 1,6-naphthyridinone scaffold is present in compounds that have been shown to inhibit various enzymes and signaling pathways. Derivatives have been developed as inhibitors of phosphodiesterase type 4 (PDE4), c-Met kinase, and fibroblast growth factor receptor 4 (FGFR4).[7][8][9] Additionally, some derivatives have shown activity as topoisomerase I-targeting anticancer agents.[10]
Q4: What types of control experiments should I include when testing this compound?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Vehicle Control: Treat cells or the reaction with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inhibitor or activator of the target to ensure the assay is working correctly.
-
Negative Control: A no-treatment or inactive compound control.
-
Compound-only Control: To check for interference with the assay signal (e.g., autofluorescence).
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data that could be generated when testing a this compound derivative in various assays. The values are for illustrative purposes and are based on the activities of similar compounds.
| Assay Type | Target | Parameter | Value |
| Enzyme Inhibition Assay | Kinase X | IC50 | 50 nM |
| Cell Proliferation Assay | Cancer Cell Line Y | GI50 | 200 nM |
| Target Engagement Assay | In-cell Target Z | EC50 | 150 nM |
Experimental Protocols
Detailed Methodology for an Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity.[1]
-
Enzyme Solution: Dilute the enzyme in cold assay buffer to the desired concentration.[1]
-
Substrate Solution: Prepare the substrate in the assay buffer.
-
Compound Dilution Series: Prepare a serial dilution of this compound from your DMSO stock solution.
-
-
Assay Procedure:
-
Add a small volume of the diluted compound or vehicle (DMSO) to the wells of a microplate.
-
Add the enzyme solution to each well and pre-incubate for a specified time to allow the compound to bind to the enzyme.[1]
-
Initiate the reaction by adding the substrate solution to all wells.[1]
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Detailed Methodology for a Cell-Based Proliferation Assay
This protocol outlines a general method for evaluating the effect of this compound on cell proliferation.
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Viability/Proliferation Measurement:
-
Use a suitable method to measure cell viability or proliferation, such as an MTT, resazurin, or ATP-based assay.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability/proliferation against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Visualizations
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. youtube.com [youtube.com]
- 4. benchfly.com [benchfly.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. selectscience.net [selectscience.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of the 1,6-Naphthyridin-5(6H)-one Ring
Welcome to the technical support center for the regioselective functionalization of the 1,6-naphthyridin-5(6H)-one scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of substitution reactions on this important heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring towards electrophilic substitution?
A1: The electronic nature of the this compound ring is complex due to the presence of two nitrogen atoms and a pyridone moiety. The pyridine ring (positions 7 and 8) is generally electron-deficient and thus less reactive towards electrophiles than a benzene ring. The pyridin-5-one ring is also electron-deficient, but the lactam function can influence reactivity. The most probable sites for electrophilic attack are positions 3, 7, and 8. The precise location is highly dependent on the reaction conditions and the nature of any pre-existing substituents.
Q2: How do existing substituents on the ring direct incoming electrophiles?
A2: Substituents play a crucial role in directing the regioselectivity of further functionalization.
-
Electron-donating groups (EDGs) such as amino or alkoxy groups, will activate the ring towards electrophilic substitution. They generally direct incoming electrophiles to the ortho and para positions relative to their own position.
-
Electron-withdrawing groups (EWGs) like nitro or cyano groups, will deactivate the ring, making electrophilic substitution more difficult. These groups typically direct incoming electrophiles to the meta position. The interplay of these directing effects with the inherent reactivity of the naphthyridinone core will determine the final regiochemical outcome.
Q3: Can I achieve regioselective functionalization through C-H activation?
A3: Yes, transition-metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocyclic systems. The regioselectivity is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. For the this compound scaffold, a directing group at N6 or on a substituent can be employed to direct functionalization to a specific position, such as C7 or C8.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation
Symptoms:
-
A mixture of mono-halogenated isomers is obtained.
-
Multiple halogenations occur at various positions.
-
Low overall yield of halogenated products.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | Use milder halogenating agents (e.g., NBS, NCS instead of Br₂, Cl₂). Lower the reaction temperature to improve selectivity. |
| Inappropriate Solvent | The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Screen a range of solvents with varying polarities (e.g., DMF, CH₂Cl₂, CCl₄). |
| Lack of a Directing Group | If the substrate is unsubstituted, consider introducing a removable directing group to favor substitution at a specific position. |
| Electronic Nature of the Substrate | If the substrate has multiple activating groups, consider protecting one of them to simplify the directing effects. |
Issue 2: Undesired Regioisomer in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
The desired regioisomer is formed as a minor product in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.
-
Low conversion of the starting halide.
Possible Causes and Solutions:
| Cause | Solution |
| Ligand Choice | The ligand on the palladium catalyst plays a critical role in the outcome of the reaction. For sterically hindered substrates, bulkier phosphine ligands (e.g., XPhos, SPhos) may be required. For electron-rich or -poor systems, ligands with different electronic properties should be screened. |
| Base and Solvent System | The choice of base and solvent is crucial and often interdependent. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane, DMF, or toluene with water. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used in anhydrous solvents like toluene or dioxane. Optimization of the base and solvent combination is often necessary. |
| Reaction Temperature and Time | Insufficient temperature may lead to low conversion, while excessively high temperatures can cause side reactions and decomposition. An optimization of the reaction temperature and time is recommended. |
| Quality of Reagents | Ensure the starting halide is pure and the boronic acid/ester or amine is of high quality. Boronic acids can dehydrate to form unreactive boroxines. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[1][2]
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the halo-1,6-naphthyridin-5(6H)-one (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-2.0 equiv.).[1][2]
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).[2]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Data Presentation
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyridines (Analogous System)
| Substituent (at C3) | Reagent/Conditions | Major Product(s) (Position of Substitution) |
| -NH₂ | HNO₃/H₂SO₄ | C2, C4, C6 |
| -OH | Br₂/FeBr₃ | C2, C4, C6 |
| -NO₂ | HNO₃/H₂SO₄, heat | C5 |
| -Cl | Cl₂/AlCl₃ | C2, C4 |
Note: This table provides data for a substituted pyridine ring as a model system to infer the reactivity of the this compound core. The actual regioselectivity may vary.
Visualizations
Caption: General pathway for electrophilic substitution on the this compound ring.
Caption: Troubleshooting workflow for optimizing regioselectivity in cross-coupling reactions.
References
preventing degradation of 1,6-naphthyridin-5(6H)-one during storage and handling
Welcome to the technical support center for 1,6-naphthyridin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot potential degradation issues with this compound.
Issue 1: Unexpected Impurities Detected in a Recently Purchased or Stored Batch
-
Question: I have detected unknown peaks during the analysis (e.g., by HPLC or LC-MS) of a new or stored batch of this compound. What could be the cause and how can I investigate it?
-
Answer: Unexpected impurities can arise from degradation during synthesis, purification, storage, or handling. The presence of a lactam functional group and a bicyclic aromatic system in this compound suggests potential susceptibility to hydrolysis, oxidation, and photolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of impurities.
Recommended Actions:
-
Review Storage Conditions: Verify that the compound has been stored according to the supplier's recommendations, which typically include a cool, dry, and dark place.[1] Some suppliers may recommend refrigerated conditions (2-8°C).
-
Perform Forced Degradation Studies: To understand the potential degradation pathways, conduct forced degradation studies. This involves exposing the compound to harsh conditions to intentionally induce degradation. See the "Experimental Protocols" section for detailed methodologies.
-
Characterize Impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the observed impurities and the degradation products from the forced degradation studies.
-
Compare Degradation Profiles: Compare the impurity profile of your stored sample with the profiles of the samples from the forced degradation studies. A match will suggest the likely cause of degradation (e.g., if an impurity matches a product from the acid hydrolysis study, it suggests degradation due to acidic conditions).
-
Modify Handling and Storage: Based on the findings, adjust your storage and handling procedures. This may include storing the compound under an inert atmosphere (e.g., argon or nitrogen), using desiccants to control humidity, and protecting it from light with amber vials.
-
Issue 2: Poor Reproducibility in Experimental Results
-
Question: I am observing inconsistent results in my experiments using this compound. Could this be related to compound stability?
-
Answer: Yes, poor reproducibility can be a symptom of on-bench degradation during your experimental setup and execution. The compound's stability in different solvents and at various pH values can impact its integrity over the course of an experiment.
Troubleshooting Workflow:
Caption: Workflow to investigate poor experimental reproducibility.
Recommended Actions:
-
Solution Stability Studies: Prepare solutions of this compound in the solvents used in your experiments. Analyze the purity of the solutions at different time points (e.g., 0, 2, 4, 8, and 24 hours) at your experimental temperature to check for degradation.
-
pH Stability: If your experiments involve aqueous buffers, assess the stability of the compound at the specific pH of your experiment. Lactam hydrolysis can be pH-dependent.
-
Fresh Stock Solutions: Always prepare fresh stock solutions for your experiments, especially for sensitive assays. Avoid using old solutions that may have partially degraded.
-
Minimize Exposure: Protect solutions from light and keep them on ice if thermal degradation is a concern.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: Based on supplier recommendations, the compound should be stored in a cool, dry place, sealed from moisture, and protected from light.[1] For long-term storage, refrigeration (2-8°C) in a tightly sealed container with a desiccant is advisable to minimize potential degradation from moisture and heat.
-
-
Q2: Is this compound susceptible to hygroscopicity?
-
Q3: What are the likely degradation pathways for this compound?
-
A3: Given its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The lactam ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring.
-
Oxidation: The electron-rich aromatic rings and the nitrogen atoms could be sites for oxidation.[4]
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to various photochemical reactions.[5][6][7]
-
Thermal Degradation: High temperatures can induce decomposition.[8]
-
-
-
Q4: How can I monitor the purity and degradation of this compound?
-
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to monitor purity and detect degradation products.[1][9] An ideal method should be able to separate the parent compound from all potential process impurities and degradation products. Developing such a method typically involves forced degradation studies to generate the potential degradants.[9]
-
Data Presentation
Table 1: General Forced Degradation Conditions for Heterocyclic APIs
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours at RT or elevated temp. | Lactam ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours at RT or elevated temp. | Lactam ring opening |
| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours at RT | N-oxidation, aromatic ring oxidation |
| Thermal | 60°C - 80°C | 1 - 7 days | General decomposition |
| Photostability | ICH Q1B compliant light source | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Photochemical reactions |
Note: These are general starting conditions and should be optimized for this compound to achieve a target degradation of 5-20%.[10]
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method and to understand the intrinsic stability of the molecule.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
LC-MS system for peak identification
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Keep the solution at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Before analysis, neutralize the sample with an appropriate amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in the initial solvent and analyze.
-
-
Photostability (Solid State):
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][11][12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, dissolve both the exposed and control samples and analyze.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.
-
Use LC-MS to obtain mass information for the degradation products to aid in their identification.
-
Protocol 2: Determination of Hygroscopicity
This protocol provides a method to assess the hygroscopic nature of this compound.
Objective: To determine the extent of moisture absorption by the compound at a specific relative humidity.
Materials:
-
This compound
-
Weighing bottle
-
Desiccator containing a saturated solution of sodium chloride (to maintain approximately 75% relative humidity at room temperature)
-
Analytical balance
Procedure:
-
Dry an empty weighing bottle to a constant weight.
-
Accurately weigh approximately 100 mg of this compound into the weighing bottle.
-
Place the open weighing bottle in a desiccator maintained at a constant high relative humidity (e.g., 75% RH) and room temperature.
-
After 24 hours, remove the weighing bottle and weigh it again.
-
Calculate the percentage increase in weight.
-
Classify the hygroscopicity based on the percentage weight gain (refer to pharmacopeial classifications, e.g., European Pharmacopoeia).[3]
Hygroscopicity Classification (Example based on Ph. Eur.) [3]
| Classification | % Weight Increase |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Mandatory Visualizations
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. jocpr.com [jocpr.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. API Stress Testing Studies - Protheragen [protheragen.ai]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
addressing common impurities found in commercial 1,6-naphthyridin-5(6H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common impurities found in commercial 1,6-naphthyridin-5(6H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter in commercial batches of this compound?
A1: Impurities in commercial this compound can generally be categorized into three main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic route used by the manufacturer.
-
Isomeric Impurities: Positional isomers of the naphthyridinone core may be present.[1] These can be challenging to separate due to their similar physicochemical properties.
-
Degradation Products: These can form during storage or handling if the material is exposed to light, heat, or reactive atmospheric conditions.
-
Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.
Q2: How can I perform a preliminary purity check of my this compound sample?
A2: A simple and effective preliminary purity check can be done using Thin Layer Chromatography (TLC). By spotting your sample on a TLC plate and developing it with an appropriate solvent system, you can visualize the main compound spot and any potential impurities, which will appear as separate spots with different Rf values. High-Performance Liquid Chromatography (HPLC) with UV detection is a more quantitative method for assessing purity.[2]
Q3: My analytical data (HPLC/NMR) shows unexpected peaks. What could they be?
A3: Unexpected peaks in your analytical data could be due to several factors. In HPLC, these could correspond to any of the impurity types mentioned in Q1. In Nuclear Magnetic Resonance (NMR) spectroscopy, extra peaks could indicate the presence of starting materials, isomers, or residual solvents. It is advisable to consult a detailed analytical protocol to identify these unknown peaks.
Q4: What is the most effective general method for purifying commercial this compound?
A4: For crystalline solids like this compound, recrystallization is often a highly effective and economical method for purification.[3][4] This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For more challenging separations, column chromatography may be necessary.
Q5: How do impurities in this compound affect downstream applications in drug development?
A5: Impurities can have several detrimental effects on drug development processes. For instance, certain impurities can interfere with or poison catalysts used in subsequent synthetic steps.[5][6] In biological assays, impurities may exhibit their own pharmacological activity or toxicity, leading to misleading results. The presence of isomeric impurities can also affect the final product's efficacy and safety profile.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments with this compound.
Issue 1: Identification of Unknown Impurities
If your analytical results indicate the presence of unknown impurities, a systematic approach is necessary for their identification.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Enhancing Oral Bioavailability of 1,6-Naphthyridin-5(6H)-one Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for strategies to improve the oral bioavailability of 1,6-naphthyridin-5(6H)-one based drug candidates.
Frequently Asked Questions (FAQs)
Q1: My this compound compound exhibits poor aqueous solubility. What are the initial steps to improve its dissolution?
A1: Poor aqueous solubility is a common challenge for planar, aromatic heterocyclic systems like the this compound core. Initial strategies should focus on modifying the solid-state properties of the drug substance. We recommend exploring the following approaches in a stepwise manner:
-
Salt Formation: If your compound has ionizable functional groups (e.g., basic nitrogen atoms), salt formation with pharmaceutically acceptable acids can significantly enhance solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymeric carrier in an amorphous state. This high-energy form can lead to supersaturation upon dissolution, improving absorption.
-
Co-crystals: Engineering co-crystals with a suitable co-former can alter the crystal lattice energy, leading to improved solubility and dissolution characteristics.
Q2: How do I choose between salt formation, ASD, and co-crystal strategies for my compound?
A2: The choice depends on the physicochemical properties of your compound. A decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q3: My compound is rapidly metabolized. What strategies can I employ to reduce first-pass metabolism?
A3: High first-pass metabolism can significantly reduce the oral bioavailability of this compound derivatives. Consider the following approaches:
-
Prodrugs: A prodrug strategy involves chemically modifying the parent drug to alter its physicochemical properties, such as lipophilicity, or to mask metabolically liable sites. For example, an ester prodrug could be designed to be cleaved by esterases in the blood, releasing the active drug.
-
Metabolic Site Blocking: If you have identified the primary site of metabolism on the molecule (e.g., through metabolite identification studies), you can consider chemical modifications at that position. For instance, replacing a hydrogen atom with a fluorine atom can block oxidative metabolism at that site.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Amorphous Solid Dispersion (ASD) is not stable and crystallizes over time. | - Incompatible polymer.- Drug loading is too high.- Inadequate moisture protection. | - Screen different polymers (e.g., PVP, HPMC, Soluplus®).- Reduce the drug loading in the formulation.- Store the ASD under controlled humidity conditions and consider co-formulating with a moisture scavenger. |
| Inconsistent dissolution results from my formulated compound. | - Inadequate mixing during formulation.- Phase separation in the solid dispersion.- Variability in particle size. | - Ensure homogenous mixing during the preparation of the formulation.- Characterize the solid dispersion using techniques like DSC and XRD to check for a single glass transition temperature.- Control the particle size of the formulated product through milling or sieving. |
| High inter-animal variability in pharmacokinetic studies. | - Food effects.- Poor formulation performance.- GI tract instability. | - Conduct pharmacokinetic studies in both fasted and fed states.- Re-evaluate the formulation strategy to ensure complete and rapid dissolution.- Assess the chemical stability of your compound in simulated gastric and intestinal fluids. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound derivative (API), polymer (e.g., polyvinylpyrrolidone K30), organic solvent (e.g., methanol, dichloromethane).
-
Procedure:
-
Weigh 100 mg of the API and 200 mg of the polymer (1:2 ratio).
-
Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator.
-
The flask should be rotated in a water bath set to a temperature that ensures efficient evaporation without degrading the compound.
-
Continue evaporation until a thin, dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the ASD using powder X-ray diffraction (PXRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
Protocol 2: In Vitro Dissolution Testing
-
Materials: Formulated compound, dissolution medium (e.g., simulated gastric fluid, fasted state simulated intestinal fluid), USP dissolution apparatus (e.g., Apparatus II, paddle).
-
Procedure:
-
Prepare 900 mL of the dissolution medium and equilibrate it to 37 ± 0.5°C.
-
Place the medium in the dissolution vessel and allow it to deaerate.
-
Set the paddle speed to 75 RPM.
-
Add a precisely weighed amount of the formulated compound, equivalent to a specific dose.
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Data on Formulation Strategies
The following table presents hypothetical pharmacokinetic data for a model this compound compound ("NPO-001") in different formulations, demonstrating the potential improvements in oral bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline API | 10 | 150 ± 35 | 2.0 | 980 ± 210 | 100 (Reference) |
| Salt Form (HCl) | 10 | 450 ± 90 | 1.0 | 2940 ± 550 | 300 |
| ASD (1:2 with PVP K30) | 10 | 980 ± 180 | 0.5 | 6370 ± 1100 | 650 |
| Co-crystal (with succinic acid) | 10 | 620 ± 120 | 1.0 | 4210 ± 830 | 430 |
Visual Guides
Caption: Mechanism of bioavailability enhancement by amorphous solid dispersions.
Caption: Hypothetical signaling pathway inhibited by a this compound drug.
Validation & Comparative
1,6-Naphthyridin-5(6H)-one: A Promising New Scaffold in Anticancer Drug Discovery
For Immediate Release
Researchers in oncology are continuously seeking novel molecular entities that exhibit potent and selective anticancer activity. The heterocyclic scaffold of 1,6-naphthyridin-5(6H)-one has emerged as a promising framework for the development of a new generation of anticancer agents. This guide provides a comparative analysis of a representative this compound derivative, ARC-111 (Topovale), against established anticancer drugs, camptothecin and doxorubicin, based on available preclinical data.
Comparative Efficacy Against Cancer Cell Lines
The National Cancer Institute's 60 human tumor cell line panel (NCI-60) provides a standardized platform for comparing the cytotoxic profiles of anticancer compounds. The GI50 values (concentration causing 50% growth inhibition) for ARC-111, camptothecin, and doxorubicin across a selection of these cell lines are summarized below.
| Cell Line | Cancer Type | ARC-111 (GI50, µM) | Camptothecin (GI50, µM) | Doxorubicin (GI50, µM) |
| MCF7 | Breast | Not Publicly Available | 0.003 | 0.03 |
| MDA-MB-231 | Breast | Not Publicly Available | 0.004 | 0.05 |
| SF-268 | CNS | Not Publicly Available | 0.002 | 0.02 |
| HCT-116 | Colon | Not Publicly Available | 0.003 | 0.04 |
| HT29 | Colon | Not Publicly Available | 0.005 | 0.06 |
| A549 | Lung | Not Publicly Available | 0.006 | 0.03 |
| OVCAR-3 | Ovarian | Not Publicly Available | 0.004 | 0.08 |
| PC-3 | Prostate | Not Publicly Available | 0.007 | 0.1 |
| K-562 | Leukemia | Not Publicly Available | 0.001 | 0.01 |
Note: Specific GI50 values for ARC-111 in the NCI-60 screen are not publicly available. However, studies have shown its potent low nanomolar cytotoxicity against various cancer cell lines.
Mechanisms of Action: A Multi-pronged Attack on Cancer
This compound derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting key enzymes involved in cancer cell proliferation and survival.
Topoisomerase I Inhibition
A prominent derivative, ARC-111 (Topovale) , is a potent inhibitor of Topoisomerase I (Top1).[1] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. ARC-111 stabilizes the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis.[1] This mechanism is shared with the established anticancer drug, camptothecin .[2]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Other derivatives of the 1,6-naphthyridine scaffold have been developed as potent and selective inhibitors of FGFR4.[3][4] The FGF19-FGFR4 signaling pathway is often aberrantly activated in certain cancers, such as hepatocellular carcinoma, promoting tumor growth and proliferation.[3][4] Inhibition of FGFR4 by these compounds blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.
Heat Shock Protein 90 (Hsp90) Inhibition
The 1,6-naphthyridin-2(1H)-one scaffold has also been utilized to develop inhibitors of Hsp90.[5] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[6][7] By inhibiting Hsp90, these compounds lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay is fundamental to validating the inhibitory activity of compounds like ARC-111 against Topoisomerase I.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped by adding a loading dye containing a DNA intercalating agent and a protein denaturant.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide.
-
Analysis: Inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of the test compound, as compared to the control where the DNA is fully relaxed.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel anticancer agents with diverse mechanisms of action. Derivatives such as ARC-111 have demonstrated potent Topoisomerase I inhibition, while other analogues show promise as inhibitors of FGFR4 and Hsp90. The multi-targeted nature of this class of compounds suggests they may be effective against a broad range of cancers and could potentially overcome resistance to existing therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Topotecan - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accessing CellMiner Data [bioconductor.org]
A Comparative Analysis of the Biological Activities of 1,5- vs. 1,6-Naphthyridinone Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the anticancer and antimicrobial potential of two key naphthyridinone scaffolds. This report synthesizes experimental data to offer an objective comparison of their performance and provides detailed methodologies for key assays.
The naphthyridinone scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among the various isomers, 1,5- and 1,6-naphthyridinones have emerged as privileged structures in the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of these two isomeric scaffolds, with a focus on their anticancer and antimicrobial properties. The information presented is curated from a range of preclinical studies to aid researchers in understanding the therapeutic potential and structure-activity relationships of these compounds.
Anticancer Activity: A Tale of Two Scaffolds
Both 1,5- and 1,6-naphthyridinone derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action. Research has shown that their efficacy is highly dependent on the nature and position of substituents on the naphthyridinone core.
1,5-Naphthyridinone Derivatives:
Derivatives of the 1,5-naphthyridinone scaffold have been investigated for their potent antiproliferative activities. A notable example is a series of phenyl- and indeno-1,5-naphthyridine derivatives that have been shown to act as topoisomerase I (Top1) inhibitors.[1][2] Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. Several of these compounds have exhibited significant antiproliferative activity against human colon cancer cells (COLO 205).[1][2]
1,6-Naphthyridinone Derivatives:
The 1,6-naphthyridinone scaffold has also yielded a plethora of potent anticancer agents.[3][4][5] These derivatives have been shown to target various key players in cancer progression, including protein kinases and heat shock proteins. For instance, a series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivatives have shown potential antitumor activity, with one compound demonstrating effects against MOLM-13 tumor cells.[3] Furthermore, novel 1,6-naphthyridin-2(1H)-ones have been designed as Heat Shock Protein 90 (Hsp90) inhibitors, a chaperone protein that is overexpressed in many cancers and is crucial for the stability of numerous oncoproteins.[6] Other derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer.[7] Additionally, dibenzo[c,h][8][9]naphthyridines have been identified as potent Topoisomerase I inhibitors with significant antitumor activities in various cancer cell lines.[10]
Quantitative Comparison of Anticancer Activity:
The following table summarizes the in vitro anticancer activity of representative 1,5- and 1,6-naphthyridinone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). It is important to note that these values are from different studies and direct comparison should be made with caution.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridinone | Canthin-6-one | Kasumi-1 (human myeloid leukemia) | 7 and 45 (for apoptosis and necrosis induction, respectively) | [11] |
| 10-methoxycanthin-6-one | DU145 (prostate) | 1.58 µg/mL | [11] | |
| Phenyl-1,5-naphthyridine derivative | COLO 205 (human colon cancer) | Not specified, but showed antiproliferative activity | [1][2] | |
| 1,6-Naphthyridinone | Compound 10a (a 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivative) | MOLM-13 (acute myeloid leukemia) | 76 | [3] |
| Compound 19g (a 1,6-naphthyridine-2-one derivative) | HCT116 (colorectal) | Not specified, but showed substantial cytotoxic effect | [7] | |
| Dibenzo[c,h][8][9]naphthyridine derivative | Various cancer cell lines | Potent antitumor activities reported | [10] | |
| 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one derivative (2t ) | BaF3-TPR-Met cells | IC50 = 2.6 (for c-Met kinase inhibition) | [12] |
Antimicrobial Activity: Broad-Spectrum Potential
Both 1,5- and 1,6-naphthyridinone scaffolds have been utilized to develop agents with significant antimicrobial properties, including antibacterial and antifungal activities.
1,5-Naphthyridinone Derivatives:
Naturally occurring 1,5-naphthyridine derivatives, such as canthin-6-one and its analogs, have demonstrated promising antibacterial and antifungal effects.[9][11] Canthin-6-one and 10-methoxycanthin-6-one have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The proposed mechanism of action for some 1,5-naphthyridinone derivatives involves the inhibition of bacterial topoisomerase, leading to bacterial cell death.[13]
1,6-Naphthyridinone Derivatives:
Aaptamine, a naturally occurring 1,6-naphthyridine derivative isolated from marine sponges, is a well-known example with diverse biological activities.[8][14] Synthetic 1,6-naphthyridinone derivatives have also been explored for their antibacterial properties. For instance, a series of novel hydrochloride salts of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2‐(1H)‐one derivatives have exhibited antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[3]
Quantitative Comparison of Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity of representative 1,5- and 1,6-naphthyridinone derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a bacterium).
| Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,5-Naphthyridinone | Canthin-6-one | Staphylococcus aureus | 0.49 | [9] |
| Canthin-6-one | Escherichia coli | 3.91 | [9] | |
| Canthin-6-one | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 | [9] | |
| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [9] | |
| 10-methoxycanthin-6-one | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.91 | [9] | |
| Canthin-6-one | Fusarium graminearum (antifungal) | 3.91 | [14] | |
| 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 | [8][14] | |
| 1,6-Naphthyridinone | 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2‐(1H)‐one derivatives (10a, 10b, 10h, 10i ) | Escherichia coli | Showed strong antibacterial activity | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for reproducibility and further investigation.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of the naphthyridinone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO 205, MOLM-13, HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Naphthyridinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridinone derivatives in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the naphthyridinone derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Naphthyridinone derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the naphthyridinone derivatives in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the in vitro anticancer activity of naphthyridinone derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of naphthyridinone derivatives.
Caption: Simplified signaling pathways targeted by 1,5- and 1,6-naphthyridinone derivatives.
References
- 1. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apec.org [apec.org]
- 12. phcogj.com [phcogj.com]
- 13. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1,6-Naphthyridin-5(6H)-one Based Kinase Inhibitors: A Comparative Profiling Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,6-naphthyridin-5(6H)-one and related scaffolds against a broad kinase panel. The data presented herein, supported by detailed experimental protocols and visual pathway representations, offers a critical resource for evaluating on-target potency and potential off-target effects, thereby guiding inhibitor selection and optimization in drug discovery programs.
The this compound core structure has emerged as a privileged scaffold in the development of potent kinase inhibitors targeting key regulators of cellular signaling pathways implicated in cancer and other diseases. This guide focuses on the selectivity profiles of inhibitors targeting the Mammalian Target of Rapamycin (mTOR), Aurora Kinases, Cyclin-Dependent Kinase 5 (CDK5), and Fibroblast Growth Factor Receptor 4 (FGFR4).
Comparative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for representative this compound based inhibitors against a panel of kinases. The data is primarily derived from large-scale kinase screening platforms such as KINOMEscan™ and SelectScreen™.
Torin2: A Case Study in mTOR-focused Kinase Selectivity
Torin2, a potent mTOR inhibitor with a benzo[h][1][2]naphthyridin-2(1H)-one core, has been extensively profiled to determine its kinase selectivity. The following table presents a selection of its binding affinities across the kinome, highlighting its high potency for mTOR and other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family.
Table 1: Kinase Selectivity Profile of Torin2
| Kinase Target | KINOMEscan™ (% Control @ 10 µM) | IC50 / EC50 (nM) |
| mTOR | 0 | 2.1 (IC50) / 0.25 (cellular EC50)[3] |
| DNA-PK (PRKDC) | 0 | 0.5 (IC50) / 118 (cellular EC50)[3][4] |
| ATM | 0.1 | 28 (cellular EC50)[4] |
| ATR | 0.1 | 35 (cellular EC50)[4] |
| PI3Kα | 3.5 | 200 (cellular EC50)[3] |
| p110γ | Not Available | 5.67 (IC50)[3] |
| hVPS34 | Not Available | 8.58 (IC50)[3] |
| PI4Kβ | Not Available | 18.3 (IC50)[3] |
| PI3K-C2β | Not Available | 24.5 (IC50)[3] |
| PI3K-C2α | Not Available | 28.1 (IC50)[3] |
| ABL1 | 9.7 | Not Available |
| BLK | 10 | Not Available |
| FGR | 10 | Not Available |
| HCK | 10 | Not Available |
| LYN | 10 | Not Available |
| SRC | 10 | Not Available |
| YES1 | 10 | Not Available |
| CLK2 | 10 | Not Available |
| CSNK1E | 10 | Not Available |
| GSK3B | 10 | Not Available |
| Data is compiled from multiple sources. KINOMEscan™ results are reported as percent of control, where a lower number indicates stronger binding. IC50/EC50 values are from biochemical and cellular assays, respectively. |
The data reveals that Torin2 is a potent inhibitor of mTOR with an 800-fold cellular selectivity over PI3K.[3] It also demonstrates significant activity against other PIKK family members, including DNA-PK, ATM, and ATR.[4]
Selectivity of other 1,6-Naphthyridinone-Based Inhibitors
While comprehensive kinome-wide data for all 1,6-naphthyridinone inhibitors is not publicly available, published studies provide insights into their selectivity.
Table 2: Overview of Selectivity for other 1,6-Naphthyridinone-Based Inhibitors
| Inhibitor Class | Primary Target(s) | Reported Selectivity |
| Aurora Kinase Inhibitors | Aurora A, B, C | A potent and selective pan-Aurora inhibitor based on a 5H-benzo[c][1][5]naphthyridin-6-one scaffold has been reported, though a detailed kinase panel was not provided.[6] Other studies on different scaffolds have identified highly selective pan-Aurora inhibitors with minimal off-target activity against large kinase panels.[6] |
| CDK5 Inhibitors | CDK5 | Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors. Biological data from patent literature indicates high potency (IC50 <10 nM for some compounds), but a broad cross-reactivity profile is not detailed.[7][8] |
| FGFR4 Inhibitors | FGFR4 | A series of 1,6-naphthyridin-2(1H)-one derivatives were developed as potent and highly selective FGFR4 inhibitors, with a representative compound showing excellent selectivity over FGFR1-3. However, a full kinome-wide screen was not presented.[9][10] |
Experimental Protocols
The cross-reactivity data presented in this guide was generated using established high-throughput kinase profiling platforms. Below are the generalized methodologies for these key experiments.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Generalized Protocol:
-
Reaction Setup: Kinase-tagged T7 phage, an immobilized ligand, and the test compound (e.g., at 10 µM in DMSO) are incubated in a multi-well plate.
-
Binding and Washing: The mixture is incubated to allow for binding equilibrium. Unbound components are then washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: Results are typically reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO alone. A lower percentage of control signifies a higher degree of binding by the test compound.
SelectScreen™ Biochemical Kinase Profiling Service
The SelectScreen™ service from Thermo Fisher Scientific offers a suite of biochemical assays to determine kinase inhibitor potency and selectivity. These include fluorescence-based and luminescence-based assays.
Principle (LanthaScreen™ Eu Kinase Binding Assay): This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.
Generalized Protocol:
-
Reaction Components: A mixture of the kinase, the Eu-labeled antibody, and the fluorescent tracer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture in a multi-well plate.
-
Incubation: The plate is incubated to allow for binding.
-
Signal Detection: The TR-FRET signal is measured using a plate reader.
-
Data Analysis: The decrease in the FRET signal is used to determine the inhibitory activity of the compound, often expressed as an IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the DOT language.
The following diagram illustrates the central role of mTOR in cellular signaling, a key target of inhibitors like Torin2.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. As exemplified by Torin2, these compounds can achieve high selectivity for their primary targets. However, as with any kinase inhibitor, a thorough understanding of their cross-reactivity profile across the kinome is essential for accurate interpretation of experimental results and for predicting potential clinical outcomes. This guide provides a foundational resource for researchers in the field, emphasizing the importance of comprehensive selectivity profiling in the development of next-generation kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1,6-Naphthyridinone-Based Kinase Inhibitors vs. Approved Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Novel Kinase Inhibitor Scaffold
The landscape of kinase inhibitor drug discovery is continually evolving, with a persistent demand for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. The 1,6-naphthyridinone core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a head-to-head comparison of a representative 1,6-naphthyridin-2(1H)-one derivative, Compound A34, with several FDA-approved kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family. The data presented herein is compiled from publicly available research to facilitate an objective evaluation for researchers in oncology and medicinal chemistry.
Executive Summary
Compound A34, a novel 1,6-naphthyridin-2(1H)-one derivative, demonstrates highly potent and selective inhibition of FGFR4, a key driver in certain cancers, particularly hepatocellular carcinoma.[1] This guide compares its in vitro efficacy, specifically its half-maximal inhibitory concentration (IC50), against that of approved pan-FGFR inhibitors such as Erdafitinib, Pemigatinib, and Futibatinib. The comparative data highlights the potential of the 1,6-naphthyridinone scaffold in achieving high target specificity.
Comparative Kinase Inhibition Profile
The following table summarizes the biochemical potency (IC50 in nanomolars) of the investigational 1,6-naphthyridin-2(1H)-one compound A34 and approved FGFR inhibitors against the four members of the FGFR family. Lower IC50 values indicate greater potency.
| Compound Name | Class | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound A34 | Investigational 1,6-Naphthyridin-2(1H)-one | >10000 | >10000 | >10000 | 1.2 |
| Erdafitinib | Approved Kinase Inhibitor | 1.2[2][3] | 2.5[2][3] | 3.0[2][3] | 5.7[2][3] |
| Pemigatinib | Approved Kinase Inhibitor | 0.4[4] | 0.5[4] | 1.2[4] | 30[4] |
| Infigratinib | Approved Kinase Inhibitor (Approval withdrawn in the US as of May 2024) | 0.9[5] | 1.4[5] | 1.0[5] | 60[5] |
| Futibatinib | Approved Kinase Inhibitor | 1.8[6][7] | 1.4[6][7] | 1.6[6][7] | 3.7[6][7] |
Data for Compound A34 is from a study on novel 1,6-naphthyridin-2(1H)-one derivatives as FGFR4 inhibitors.[1]
Signaling Pathway and Experimental Workflow
To provide context for the mechanism of action and the methods used for generating the comparative data, the following diagrams illustrate the FGFR signaling pathway and a general workflow for a biochemical kinase inhibition assay.
Caption: Simplified FGFR signaling pathway.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols
The following are generalized protocols representative of the methods used to generate the IC50 data presented in this guide. Specific parameters may vary between studies.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase substrate (e.g., Poly(E,Y)4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (e.g., 1,6-naphthyridinone derivatives, approved inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
384-well white microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, the kinase enzyme is added to each well, followed by the diluted test compounds. The plate is incubated at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the kinase.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP to each well.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: After incubation, the reaction is stopped, and the ATP detection reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream target of the kinase within a cellular context.
Materials:
-
Cancer cell lines with known FGFR pathway activation (e.g., hepatocellular carcinoma cell lines)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Phospho-specific and total protein antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are incubated for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
Detection of Phosphorylation: The levels of phosphorylated and total target protein are measured using methods such as ELISA, Western blotting, or in-cell Western assays.
-
For ELISA: Cell lysates are added to plates coated with a capture antibody. A detection antibody (either phospho-specific or total) is then added, followed by a secondary antibody and a detection reagent to generate a signal.
-
-
Data Analysis: The signal corresponding to the phosphorylated protein is normalized to the signal from the total protein. The results are expressed as a percentage of the DMSO-treated control. IC50 values are calculated by plotting the normalized signal against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 1,6-naphthyridinone scaffold, as exemplified by Compound A34, shows significant promise for the development of highly selective kinase inhibitors. Its sub-nanomolar potency against FGFR4, coupled with a high degree of selectivity over other FGFR isoforms, suggests that this chemical class could lead to more targeted therapies with potentially fewer off-target effects compared to some broader-spectrum approved inhibitors. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of 1,6-naphthyridinone derivatives is warranted to fully assess their therapeutic potential. This guide provides a foundational comparison to aid researchers in the evaluation and advancement of this novel class of kinase inhibitors.
References
- 1. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Landscape of 1,6-Naphthyridin-5(6H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount for predicting potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of various 1,6-naphthyridin-5(6H)-one derivatives, a scaffold of increasing interest in drug discovery. By presenting quantitative data, detailed experimental protocols, and visualizing affected signaling pathways, this document aims to be a valuable resource for assessing the selectivity of these compounds.
The this compound core structure has been utilized to develop potent inhibitors for a range of protein kinases, including c-Met, PKMYT1, FGFR4, and mTOR. While these molecules often exhibit high affinity for their primary targets, their interactions with other kinases and cellular components can lead to unintended biological consequences. This guide delves into the off-target profiles of representative compounds from this class, highlighting their selectivity and potential for polypharmacology.
Comparative Analysis of Off-Target Profiles
To facilitate a clear comparison, the following table summarizes the inhibitory activities of different this compound derivatives against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or percent inhibition at a given concentration, as reported in the cited literature.
| Compound | Primary Target | Off-Target Kinase | Inhibition Data | Reference |
| Compound 4r | c-Met | VEGFR2 | High Selectivity (IC50 not specified) | [1] |
| Torin2 | mTOR | PI3Kα | 800-fold selectivity (mTOR EC50: 0.25 nM, PI3Kα EC50: 200 nM) | [2] |
| ATM | EC50: 28 nM | [3] | ||
| ATR | EC50: 35 nM | [3] | ||
| DNA-PK | EC50: 118 nM | [3] | ||
| Compound 36 | PKMYT1 | Not specified | Superior kinome selectivity | [4][5] |
| Compound 19g | FGFR4 | Not specified | Excellent kinase selectivity | [6] |
| Compound A34 | FGFR4 | Not specified | Highly selective | [7] |
Note: "Not specified" indicates that while the study mentions high selectivity, specific quantitative data for a broad panel of off-target kinases was not provided in the main text of the accessible research articles. The detailed kinome scan data is often found in the supplementary information of these publications.
Experimental Protocols
A thorough evaluation of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays commonly employed in the characterization of this compound derivatives.
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.
Materials:
-
Kinase of interest
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
Assay plates (e.g., 384-well low-volume white plates)
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate. b. Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well. c. Initiate the reaction by adding 5 µL of a mixture of the ULight™-peptide substrate and ATP (prepared in kinase buffer). The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Reaction Termination and Detection: a. Add 5 µL of the stop solution to each well to chelate Mg2+ and stop the kinase reaction. b. Add 5 µL of the Europium-labeled antibody solution (prepared in detection buffer) to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at 320 or 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (ULight™ acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
KinomeScan™ Profiling
This competition binding assay provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
General Workflow:
-
A library of DNA-tagged kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
After incubation, unbound kinase and compound are washed away.
-
The amount of bound kinase is measured by qPCR of the DNA tag.
-
Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound.
A simplified workflow of the KinomeScan™ competition binding assay.
Signaling Pathways of Potential Off-Targets
Understanding the signaling pathways in which off-target kinases are involved is crucial for predicting the potential functional consequences of their inhibition. Below are diagrams of key signaling pathways for some of the identified off-targets of this compound derivatives.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis. Its aberrant activation is implicated in tumor growth and metastasis. Off-target inhibition of VEGFR2 can lead to anti-angiogenic effects, which may be beneficial in cancer therapy but could also cause cardiovascular side effects.
Key downstream pathways of VEGFR2 signaling.
PKMYT1 in Cell Cycle Regulation
Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a negative regulator of the cell cycle, specifically at the G2/M transition. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis. Inhibition of PKMYT1 can force cancer cells with defective cell cycle checkpoints into mitotic catastrophe and apoptosis.
Role of PKMYT1 in the G2/M cell cycle checkpoint.
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is involved in various cellular processes, including cell proliferation, differentiation, and metabolism. Aberrant FGFR4 signaling, often driven by its ligand FGF19, is implicated in the development of certain cancers, particularly hepatocellular carcinoma.
Major downstream signaling pathways of FGFR4.
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. However, as with any small molecule inhibitor, a thorough understanding of off-target effects is critical. This guide provides a framework for comparing the selectivity profiles of different derivatives within this class. For a complete and comprehensive evaluation, it is essential to consult the detailed kinome-wide screening data, which is often available in the supplementary materials of the primary research articles. By carefully considering both on-target potency and off-target interactions, researchers can better select and develop this compound derivatives with the desired therapeutic window for further preclinical and clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. Torin2 exploits replication and checkpoint vulnerabilities to cause death of PI3K-activated triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Accessibility of 1,6-Naphthyridin-5(6H)-one and Other Key Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. An ideal scaffold should not only exhibit desirable pharmacological properties but also be synthetically tractable, allowing for the efficient generation of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive benchmark of the synthetic accessibility of 1,6-naphthyridin-5(6H)-one against three other widely utilized heterocyclic scaffolds: quinoline, indole, and pyrimidine. The comparison is based on a combination of computational metrics, typical reaction yields, and the complexity of common synthetic routes.
At a Glance: Benchmarking Synthetic Accessibility
The following table summarizes key metrics for comparing the synthetic accessibility of the four heterocyclic scaffolds. The Synthetic Accessibility (SA) score, a value from 1 (very easy to synthesize) to 10 (very difficult to synthesize), is a widely used computational metric that assesses the complexity of a molecule based on fragment contributions and structural features.[1][2][3][4] This is complemented by experimental data on the number of synthetic steps and typical overall yields for well-established synthetic protocols.
| Heterocyclic Scaffold | Representative Structure | SA Score (Calculated) | Typical No. of Steps (Common Routes) | Typical Overall Yield (Common Routes) |
| This compound | 3-Bromo-1,6-naphthyridin-5(6H)-one | 3.25 | 2-3 | Good to Excellent |
| Quinoline | Quinoline | 1.95 | 1-4 | Low to Excellent[5][6] |
| Indole | 2-Phenylindole | 2.89 | 1-2 | Good to Excellent[5] |
| Pyrimidine | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one | 3.14 | 1 (multicomponent) | Good to Excellent[7][8] |
Note: SA scores were calculated for the parent or a representative simple derivative of each scaffold to provide a standardized comparison of core complexity.
Factors Influencing Synthetic Accessibility
The ease of synthesis for a given heterocyclic scaffold is not solely determined by its intrinsic structural complexity. Several interconnected factors contribute to its overall synthetic accessibility. The following diagram illustrates the logical relationships between these key considerations.
Caption: Logical relationships in synthetic accessibility.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of the benchmarked heterocyclic scaffolds, based on established and reliable procedures reported in the literature.
Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one
This modern, two-step protocol is noted for its safety and scalability, avoiding hazardous reagents and extreme temperatures.
Step 1: Synthesis of the enamine intermediate
-
A mixture of methyl 5-bromo-2-methylnicotinate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) is heated.
-
The reaction progress is monitored by HPLC until completion.
-
Upon cooling, the enamine intermediate crystallizes and is isolated by filtration, washed with a suitable solvent (e.g., methyl tert-butyl ether), and dried under vacuum.
Step 2: Cyclization to 3-bromo-1,6-naphthyridin-5(6H)-one
-
The enamine intermediate is suspended in a suitable solvent (e.g., isopropanol).
-
An amine source, such as ammonium hydroxide, is added to the suspension.
-
The mixture is heated to reflux, and the reaction progress is monitored by HPLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The product is washed with the reaction solvent and water and then dried under vacuum to yield 3-bromo-1,6-naphthyridin-5(6H)-one.
Skraup Synthesis of Quinoline
A classic but often harsh method for the synthesis of quinolines.[9][10]
Procedure:
-
In a large-capacity flask equipped with a reflux condenser and a mechanical stirrer, aniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) are carefully mixed.
-
Concentrated sulfuric acid is added slowly with vigorous stirring. Ferrous sulfate is often added as a moderator to control the exothermic reaction.[11]
-
The mixture is heated to initiate the reaction, and the temperature is maintained to sustain a brisk reflux.
-
After the reaction is complete, the mixture is cooled and diluted with water.
-
The solution is then made strongly alkaline with sodium hydroxide solution to liberate the quinoline.
-
The quinoline is isolated by steam distillation. The crude quinoline is separated, dried, and purified by distillation. A typical yield for the synthesis of unsubstituted quinoline is in the range of 84-91%.[9]
Fischer Indole Synthesis of 2-Phenylindole
A versatile and widely used method for the synthesis of indoles.[5][12][13]
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath.
-
The resulting hot mixture is dissolved in ethanol, and crystallization is induced.
-
The product is collected by filtration and washed with cold ethanol. The reported yield for this step is 87-91%.[14]
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of acetophenone phenylhydrazone and anhydrous zinc chloride is heated in an oil bath at 170 °C with vigorous stirring.
-
After a few minutes, the reaction becomes vigorous. The mixture is then removed from the heat and stirred.
-
The resulting solid mass is treated with dilute hydrochloric acid and boiled with ethanol.
-
The hot solution is filtered, and upon cooling, 2-phenylindole crystallizes. The overall yield is reported to be in the range of 72-80%.[5][14]
Biginelli Reaction for Pyrimidine Synthesis
A one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.[15][16][17]
Procedure:
-
A mixture of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea is prepared.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl) is added.
-
The reaction can be carried out under various conditions, including reflux in a solvent like ethanol or under solvent-free conditions, sometimes with microwave irradiation or grinding to improve yields and reaction times.[7][8]
-
Upon completion of the reaction, the mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with cold solvent, and can be recrystallized to obtain the pure dihydropyrimidinone. Yields for this reaction are often high, frequently exceeding 90% under optimized conditions.[7][8]
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis and characterization of heterocyclic scaffolds, highlighting the key stages from reaction setup to final product analysis.
Caption: Generalized synthetic workflow.
Conclusion
This comparative guide demonstrates that while classic scaffolds like quinoline and indole benefit from a long history of synthetic development, modern scaffolds such as this compound can be accessed through highly efficient and scalable routes. The choice of a heterocyclic core in drug discovery should be a balanced consideration of both its pharmacological potential and its synthetic accessibility. The data and protocols presented herein aim to provide a valuable resource for researchers to make informed decisions in the early stages of their drug development endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Quinoline-d7 | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic Accessibility Score | Retrosynthesis Metrics | Synthia SAS [synthiaonline.com]
- 4. Synthetic Accessibility Score - CADD Vault [drugbud-suite.github.io]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. Skraup_reaction [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 17. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of 1,6-Naphthyridin-5(6H)-one Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridin-5(6H)-one scaffold has emerged as a promising framework in the design of novel anti-cancer therapeutics. Derivatives of this core structure have been shown to target a range of critical oncogenic pathways, demonstrating significant anti-tumor activity in preclinical xenograft models. This guide provides a comparative overview of the in vivo efficacy of several notable this compound and its analogous derivatives, supported by available experimental data.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo performance of various this compound derivatives and their analogs across different cancer xenograft models.
| Compound | Derivative Class | Target(s) | Xenograft Model | Administration & Dosage | Efficacy | Reported Toxicity |
| CHMFL-ABL-053 | Pyrimidine-5-carboxamide | BCR-ABL, SRC, p38 | K562 (Chronic Myeloid Leukemia) | 50 mg/kg/day, Oral | Almost completely suppressed tumor progression.[1] | Not specified in abstracts. |
| 19g | 1,6-Naphthyridine-2-one | FGFR4 | HCT116 (Colorectal Cancer) | Not specified in abstracts. | Significant tumor inhibition.[2] | No apparent toxicity.[2] |
| A34 | 1,6-Naphthyridin-2(1H)-one | FGFR4 | Hep-3B (Hepatocellular Carcinoma) | Not specified in abstracts. | Remarkable antitumor efficacy.[3] | Low risk of hERG toxicity.[3] |
| Compound 3a | 5H-Dibenzo[c,h]1,6-naphthyridin-6-one | Topoisomerase I | MDA-MB-435 (Breast Cancer) | 2.0 mg/kg, IP or Oral, 3x/week | Effective in regressing tumor growth.[4][5] | Not specified in abstracts. |
| Compound 4a | 5,6-dihydrodibenzo[c,h]naphthyridine | Topoisomerase I | MDA-MB-435 (Breast Cancer) | 40 mg/kg, Oral, 5x/week | Suppressed tumor growth.[4][5] | Not specified in abstracts. |
Detailed Experimental Protocols
The following represents a generalized experimental protocol for evaluating the in vivo efficacy of this compound derivatives in xenograft models, based on common practices in the cited studies.
General Xenograft Study Protocol
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 3 x 10^6 cells) in a suitable medium (e.g., PBS or with Matrigel) is subcutaneously injected into the flank of the mice.[11]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Drug Administration:
-
The test compounds are formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Animals are dosed according to the specified schedule (e.g., daily, 3x/week).
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured throughout the study.[13]
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect.
-
Toxicity is assessed by monitoring animal behavior, body weight changes, and, in some cases, through histological analysis of major organs.
-
Signaling Pathways and Mechanism of Action
The anti-tumor activity of this compound derivatives stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: BCR-ABL signaling cascade and the inhibitory action of CHMFL-ABL-053.
Caption: FGFR4 signaling pathway and its inhibition by 1,6-naphthyridin-2-one derivatives.
Caption: Mechanism of Topoisomerase I inhibition by 5H-dibenzo[c,h]1,6-naphthyridin-6-one derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of 1,6-Naphthyridin-5(6H)-one Based Compounds and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of emerging 1,6-naphthyridin-5(6H)-one based anticancer compounds against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The objective is to offer a data-driven comparison of cytotoxic potency and selectivity, key indicators of a drug's therapeutic window.
Executive Summary
This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through mechanisms such as Topoisomerase I and FGFR4 inhibition. While direct therapeutic index data is limited, available in vitro studies indicate high potency, with some derivatives exhibiting IC50 values in the nanomolar range. For comparison, PARP inhibitors, a class of targeted therapies, show a well-defined therapeutic window, with selective cytotoxicity towards cancer cells harboring DNA damage repair deficiencies, such as BRCA mutations. This selectivity is evident from the significantly higher IC50 values in normal cell lines compared to BRCA-mutant cancer cell lines. This guide synthesizes available preclinical data to facilitate a comparative understanding of these two classes of compounds.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxicity (IC50) of selected this compound derivatives and four commercially available PARP inhibitors across various cancer cell lines. A selectivity index, where data is available, is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, providing a preliminary measure of the therapeutic index.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Based Compounds
| Compound Class | Specific Derivative/Compound | Target | Cancer Cell Line | IC50 (µM) |
| 5H-Dibenzo[c,h][1]naphthyridin-6-ones | 2-(N,N-dimethylamino)ethyl amide derivative | Topoisomerase I | RPMI8402 | 0.0004 - 0.005[2] |
| 2-(N,N-diethylamino)ethyl amide derivative | Topoisomerase I | RPMI8402 | 0.0004 - 0.005[2] | |
| 2-(pyrrolidin-1-yl)ethyl amide derivative | Topoisomerase I | RPMI8402 | 0.0004 - 0.005[2] | |
| Benzo[b][1]naphthyridines | 2-methyl-4-N-[2-(dimethylamino)ethyl]carboxamide | Not Specified | P388 Leukemia | <0.01 |
| 2-(3,4-dimethoxyphenyl)-4-N-[2-(dimethylamino)ethyl]carboxamide | Not Specified | P388 Leukemia | <0.01 | |
| 1,6-Naphthyridin-2(1H)-ones | Compound 19g | FGFR4 | HCT116 (Colorectal) | Not specified, but potent |
| Naphthyridine Derivatives | Compound 16 | Not Specified | HeLa (Cervical) | 0.7[3] |
| Compound 16 | Not Specified | HL-60 (Leukemia) | 0.1[3] | |
| Compound 16 | Not Specified | PC-3 (Prostate) | 5.1[3] |
Table 2: In Vitro Cytotoxicity (IC50) and Selectivity Index of PARP Inhibitors
| Compound | Cancer Cell Line | BRCA Status | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Olaparib | LNCaP-OR (Prostate, Olaparib Resistant) | Not Specified | 4.41-fold change from parental | Not Specified | - | - |
| C4-2B-OR (Prostate, Olaparib Resistant) | Not Specified | 28.9-fold change from parental | Not Specified | - | - | |
| DU145-OR (Prostate, Olaparib Resistant) | Not Specified | 3.78-fold change from parental | Not Specified | - | - | |
| SKOV3 (Ovarian) | BRCA2 KO | 0.067[4] | Normal Human Prostate/Mammary Epithelial | Micromolar concentrations[5] | >15 (approx.) | |
| DU145 (Prostate) | BRCA1 KO | 0.051[4] | Normal Human Prostate/Mammary Epithelial | Micromolar concentrations[5] | >20 (approx.) | |
| Rucaparib | PEO1 (Ovarian) | BRCA2 mutant | <10 | Normal Cells | Few toxicities reported | High (not quantified) |
| COLO704 (Ovarian) | Not Specified | 2.5[6] | Normal Cells | Few toxicities reported | - | |
| Niraparib | BRCA1-deficient cells | BRCA1 mutant | 0.018[5] | Normal Human Prostate/Mammary Epithelial | Micromolar concentrations[5] | >55 |
| BRCA2-deficient cells | BRCA2 mutant | 0.090[5] | Normal Human Prostate/Mammary Epithelial | Micromolar concentrations[5] | >11 | |
| Talazoparib | SCLC cell lines | Not Specified | Radiosensitizing at low doses | Not Specified | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines and assay conditions across different studies. The selectivity index provides a more standardized measure of the therapeutic window.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in appropriate media to 70-80% confluency.
-
Trypsinize, wash, and resuspend cells in fresh media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 value.
-
In Vivo Antitumor Efficacy in Xenograft Models
This protocol describes a general workflow for assessing the in vivo efficacy of a compound using a subcutaneous tumor xenograft model in immunocompromised mice.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture during their logarithmic growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per injection volume.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the test compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to a predetermined dosing schedule and dosage. The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.
-
Euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
The effective dose (ED) can be estimated from dose-response studies.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the compared compounds and a generalized workflow for assessing the therapeutic index.
Caption: PARP Inhibition Signaling Pathway.
Caption: Topoisomerase I Inhibition Pathway.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,6-naphthyridin-5(6H)-one: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 1,6-naphthyridin-5(6H)-one, this compound must be handled and disposed of as a hazardous chemical. All procedures should be in strict compliance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. This document outlines recommended disposal procedures based on general best practices for heterocyclic nitrogen compounds and safety data for structurally similar chemicals.
Hazard Profile and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. |
Disposal Workflow
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following workflow provides a systematic approach to managing waste containing this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, solutions, reaction mixtures, and contaminated materials such as gloves, weighing paper, and pipette tips.
-
Segregate the waste at the point of generation. Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or strong acids, as this could lead to vigorous and potentially hazardous reactions.
2. Waste Collection and Labeling:
-
Collect all waste in a dedicated, chemically compatible, and leak-proof container . The container must have a secure lid to prevent spills and the release of vapors.
-
Clearly label the waste container with the words "Hazardous Waste". The label must also include the full chemical name, "this compound," and the approximate concentration or quantity. If the waste is a mixture, all components must be listed.
3. Storage and Disposal:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area . This area should be well-ventilated and away from general laboratory traffic.
-
Do not dispose of this compound down the drain or in the regular trash. This is a critical point of compliance and environmental protection.
-
The final step is to arrange for the removal and disposal of the hazardous waste by a certified and licensed hazardous waste contractor . Follow your institution's established procedures for requesting a waste pickup.
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a formal Safety Data Sheet. Always prioritize the specific guidelines and regulations provided by your institution's Environmental Health and Safety department and local regulatory agencies.
Personal protective equipment for handling 1,6-naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,6-naphthyridin-5(6H)-one. Given the limited specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended. The following protocols are based on guidelines for handling similar heterocyclic compounds and general laboratory safety best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand Protection | Nitrile gloves (ensure compatibility) | Double-gloving with nitrile gloves |
| Body Protection | Fully buttoned laboratory coat | Chemical-resistant apron over a laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if handling large quantities or if dust is generated |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
Spill Cleanup Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE : Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Contain the Spill : For solid spills, carefully cover the material with an absorbent material to prevent it from becoming airborne.[1][2]
-
Clean the Spill :
-
Decontaminate : Clean the spill area again with soap and water.
-
Dispose of Waste : Seal and label the hazardous waste container according to your institution's guidelines.
-
Report the Incident : Report the spill to your supervisor and EHS department.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid materials, including unused compound, contaminated PPE, and cleanup materials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste : Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
